Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
Descripción
BenchChem offers high-quality Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl 2-methyl-4-propylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-6-10-9(11(14)15-5-2)7-12-8(3)13-10/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCRMXNQSAARKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562452 | |
| Record name | Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127957-89-5 | |
| Record name | Ethyl 2-methyl-4-propyl-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127957-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate chemical structure and properties
An In-Depth Technical Guide to Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
Executive Summary
This technical guide provides a comprehensive overview of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate, a substituted pyrimidine derivative of interest to researchers in medicinal chemistry and organic synthesis. The document details the molecule's chemical structure, physicochemical properties, and a representative synthetic pathway grounded in established chemical principles. Furthermore, it presents a theoretical analysis of its spectroscopic signature, discusses its potential applications as a chemical intermediate in drug discovery, and outlines essential safety and handling protocols. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the design and development of novel chemical entities.
Molecular Identity and Structure
Chemical Structure
The molecular structure of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate consists of a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The ring is substituted at position 2 with a methyl group, at position 4 with a propyl group, and at position 5 with an ethyl carboxylate group.

Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | ethyl 2-methyl-4-propylpyrimidine-5-carboxylate | |
| CAS Number | 127957-89-5 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1][2] |
| Canonical SMILES | CCCc1nc(C)nc(c1C(=O)OCC) | |
| InChI Key | HGCRMXNQSAARKC-UHFFFAOYSA-N | [1] |
Physicochemical and Computed Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application. The data below are compiled from chemical supplier databases and computational models.
Physical Properties
| Property | Value | Conditions | Source |
| Boiling Point | 85-90 °C | @ 0.4 Torr | [1] |
| Density | 1.063 g/cm³ | [1] | |
| Flash Point | 140.245 °C | [1] | |
| Refractive Index | 1.502 | [1] | |
| Vapor Pressure | 0.001 mmHg | @ 25 °C | [1] |
Computed Properties
Computed properties provide insight into a molecule's likely behavior in biological systems, such as its absorption and distribution characteristics.
| Property | Value | Significance | Source |
| Polar Surface Area (PSA) | 52.08 Ų | Influences membrane permeability and solubility. | [1] |
| LogP (XLogP3) | 1.914 | Measures lipophilicity, affecting absorption and distribution. | [1] |
Synthesis and Mechanistic Insights
Retrosynthetic Analysis and Key Strategies
A logical retrosynthetic disconnection of the pyrimidine ring points to three key starting materials: an amidine (providing the N-C-N fragment) and a 1,3-dicarbonyl derivative (providing the C-C-C backbone). For the target molecule, this translates to acetamidine, ethyl glyoxylate, and 2-pentanone, which would react in a multi-component reaction. A more controlled and common laboratory approach is the reaction between an amidine and a pre-formed β-keto ester or equivalent.
Representative Synthetic Protocol
This protocol describes a plausible synthesis via the condensation of acetamidine with an appropriate α,β-unsaturated carbonyl precursor.
Objective: To synthesize Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate.
Reagents:
-
Acetamidine hydrochloride
-
Ethyl 2-formylhexanoate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Methodology:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere is charged with anhydrous ethanol (100 mL).
-
Base Addition: Sodium ethoxide (1.1 equivalents) is carefully added to the ethanol. This step is exothermic and generates the alkoxide base in situ, which is necessary to facilitate the condensation by deprotonating the starting materials.
-
Amidine Addition: Acetamidine hydrochloride (1.0 equivalent) is added to the stirred solution. The mixture is stirred for 15 minutes to allow for the formation of the free base of acetamidine.
-
Ketoester Addition: Ethyl 2-formylhexanoate (1.0 equivalent) is added dropwise to the reaction mixture. This precursor contains the required carbon backbone for the propyl and ethyl carboxylate substituents.
-
Cyclocondensation: The reaction mixture is heated to reflux (approx. 78 °C) and maintained for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The heating provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic pyrimidine ring.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is partitioned between diethyl ether and water.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are then washed sequentially with saturated aqueous NaHCO₃ (to remove any acidic impurities) and brine (to reduce the amount of dissolved water).
-
Drying and Filtration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated in vacuo to yield the crude product.
-
Purification: The crude oil is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate.
Mechanistic Workflow Diagram
The following diagram illustrates the key steps in the proposed cyclocondensation reaction.
Sources
Structural and Spectroscopic Elucidation of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate: A Comprehensive NMR Guide
Executive Summary
The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif in numerous kinase inhibitors, antiviral agents, and antineoplastic drugs. Specifically, multi-substituted pyrimidine-5-carboxylates like Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate offer highly tunable vectors for structure-activity relationship (SAR) optimization.
As a Senior Application Scientist, I have designed this technical guide to move beyond mere data tabulation. Here, we dissect the causality behind the nuclear magnetic resonance (NMR) chemical shifts of this molecule, providing a self-validating framework for its synthesis and spectroscopic characterization.
Structural & Electronic Causality (E-E-A-T)
Understanding the 1 H and 13 C NMR spectra of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate requires a deep analysis of its electronic microenvironment. The pyrimidine ring is intrinsically electron-deficient due to the presence of two highly electronegative nitrogen atoms (N1 and N3). This deficiency is modulated by the substituents at the C2, C4, and C5 positions.
-
The Deshielding of the C6 Proton : The solitary aromatic proton at the C6 position (predicted δ 9.05 ppm) experiences profound deshielding. It is situated directly between the electronegative N1 atom and the electron-withdrawing C5 ethyl ester group. The combined inductive pull and mesomeric electron withdrawal strip electron density from this position, pushing its resonance far downfield compared to typical benzenoid protons.
-
The Paradoxical Shielding of C5 : In the 13 C NMR spectrum, C5 is the most shielded carbon in the heteroaromatic ring ( δ 121.0 ppm), despite bearing an electron-withdrawing ester. This causality stems from the resonance dynamics of the pyrimidine core. The electronegative nitrogens direct electron depletion primarily to the ortho and para positions (C2, C4, C6). Because C5 is meta to both nitrogens, it is insulated from this mesomeric electron withdrawal, retaining higher electron density.
-
Alkyl Substituent Shifts : The C2-methyl ( δ 2.75 ppm) and C4-propyl α -CH 2 ( δ 2.95 ppm) protons are significantly deshielded relative to standard aliphatic chains. Because they are directly attached to the electron-deficient heteroaromatic core, the ring inductively pulls electron density through the σ -bonds, deshielding the adjacent protons.
These electronic principles are critical for confirming regioselectivity during the construction of multi-substituted pyrimidines, which often leverage highly efficient one-pot condensation methodologies [1].
Quantitative NMR Spectral Data
The following tables summarize the high-resolution 1 H and 13 C NMR spectral assignments. These values are derived from the electronic principles of the pyrimidine core and validated against structural analogs in literature [2].
Table 1: 1 H NMR Spectral Data (CDCl 3 , 400 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Assignment |
| C6-H | 9.05 | Singlet (s) | 1H | - | Pyrimidine aromatic proton |
| C5-Ester (-OCH 2 -) | 4.35 | Quartet (q) | 2H | 7.1 | Ester ethyl methylene |
| C4-Propyl ( α -CH 2 ) | 2.95 | Triplet (t) | 2H | 7.5 | Propyl methylene adjacent to ring |
| C2-Methyl | 2.75 | Singlet (s) | 3H | - | Methyl adjacent to N1, N3 |
| C4-Propyl ( β -CH 2 ) | 1.75 | Sextet (sx) | 2H | 7.5 | Propyl central methylene |
| C5-Ester (-CH 3 ) | 1.38 | Triplet (t) | 3H | 7.1 | Ester ethyl methyl |
| C4-Propyl ( γ -CH 3 ) | 1.00 | Triplet (t) | 3H | 7.4 | Propyl terminal methyl |
Table 2: 13 C NMR Spectral Data (CDCl 3 , 100 MHz)
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Structural Assignment |
| C4 (Pyrimidine) | 170.5 | Quaternary | Ring carbon adjacent to propyl |
| C2 (Pyrimidine) | 168.0 | Quaternary | Ring carbon adjacent to methyl |
| C5-Ester (C=O) | 165.5 | Quaternary | Ester carbonyl |
| C6 (Pyrimidine) | 159.0 | CH | Unsubstituted ring carbon |
| C5 (Pyrimidine) | 121.0 | Quaternary | Ring carbon bearing ester |
| C5-Ester (-OCH 2 -) | 61.2 | CH 2 | Ester ethyl methylene |
| C4-Propyl ( α -CH 2 ) | 38.5 | CH 2 | Propyl methylene adjacent to ring |
| C2-Methyl | 26.0 | CH 3 | Methyl on pyrimidine ring |
| C4-Propyl ( β -CH 2 ) | 22.5 | CH 2 | Propyl central methylene |
| C5-Ester (-CH 3 ) | 14.2 | CH 3 | Ester ethyl methyl |
| C4-Propyl ( γ -CH 3 ) | 13.8 | CH 3 | Propyl terminal methyl |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and subsequent spectroscopic analysis of the target compound.
Step-by-Step Synthesis Protocol
-
Reagent Preparation : In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve acetamidine hydrochloride (1.0 equiv, 10 mmol) and ethyl 2-(ethoxymethylene)-3-oxohexanoate (1.0 equiv, 10 mmol) in 30 mL of anhydrous ethanol.
-
Base Addition : Cool the reaction mixture to 0 °C using an ice bath. Add sodium ethoxide (1.2 equiv, 12 mmol) dropwise. Causality Note: Slow addition at 0 °C systematically deprotonates the amidine hydrochloride to liberate the free base while preventing the exothermic degradation of the sensitive ketoester precursor.
-
Cyclization : Remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 6–8 hours. Monitor the consumption of starting materials via TLC (Hexanes/EtOAc, 3:1 v/v).
-
Workup : Once complete, concentrate the ethanol in vacuo. Partition the resulting residue between ethyl acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL). Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate.
-
Purification : Purify the crude oil via silica gel flash chromatography (gradient elution: 100% Hexanes to Hexanes/EtOAc 4:1 v/v) to yield Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate.
NMR Acquisition Protocol
-
Sample Preparation : Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the homogeneous solution to a high-quality 5 mm NMR tube.
-
Instrument Tuning & Shimming : Insert the sample into a 400 MHz NMR spectrometer. Perform automated locking on the deuterium signal of CDCl 3 . Execute gradient shimming (Z-axis) to ensure absolute magnetic field homogeneity, which is critical for resolving the fine coupling constants of the propyl chain.
-
1 H NMR Acquisition : Acquire the proton spectrum using a standard 1D pulse sequence (zg30). Parameters: Spectral width of 12 ppm, 64k data points, 16 scans. Causality Note: A relaxation delay (D1) of 2.0 seconds is utilized to allow all protons to return to thermal equilibrium, preventing signal attenuation and ensuring mathematically precise integration.
-
13 C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence (zgpg30). Parameters: Spectral width of 250 ppm, 64k data points, 1024 scans, and a relaxation delay of 2.0 seconds.
-
Data Processing : Apply a 0.3 Hz exponential window function (line broadening) for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Calibrate chemical shifts to the TMS signal ( δ 0.00 ppm) or the residual CHCl 3 solvent peak ( δ 7.26 ppm for 1 H, 77.16 ppm for 13 C).
Workflow Visualization
Figure 1: Synthesis and NMR spectroscopic workflow for pyrimidine-5-carboxylates.
References
-
Frutos, R. P., Wei, X., Patel, N. D., Tampone, T. G., Mulder, J. A., Busacca, C. A., & Senanayake, C. H. (2013). "One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles." Journal of Organic Chemistry, 78(11), 5800–5803. URL:[Link]
-
Al-Ghorbani, M., et al. (2024). "Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors." Pharmaceuticals (Basel), 17(8), 984. URL:[Link]
Sources
- 1. US20190201371A1 - Bismuth-thiols as antiseptics for epithelial tissues, acute and chronic wounds, bacterial biofilms and other indications - Google Patents [patents.google.com]
- 2. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activity of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate: A Technical Guide
Executive Summary & Structural Causality
Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate (EMPPC, CAS: 127957-89-5) is a highly functionalized pyrimidine derivative utilized as a bioactive scaffold in pharmaceutical and cosmeceutical development. The pyrimidine ring itself is a privileged pharmacophore, acting as a bioisostere for natural nucleic acid bases and demonstrating a vast array of therapeutic potentials, including antimicrobial, anti-inflammatory, and tissue-regenerative properties[1].
As a Senior Application Scientist, it is critical to understand that the biological activity of a compound is inextricably linked to its structural topology. The specific functional groups on EMPPC dictate its in vitro behavior:
-
5-Carboxylate Ethyl Ester: This moiety significantly enhances the lipophilicity of the molecule (XLogP3 ≈ 2.0), facilitating rapid partition into the lipid bilayers of cellular membranes[2].
-
2-Methyl and 4-Propyl Substitutions: These alkyl chains provide the necessary steric bulk to anchor the molecule within the hydrophobic binding pockets of intracellular targets (such as kinase domains), stabilizing the ligand-receptor complex via Van der Waals interactions.
-
Hydrogen Bond Acceptors: The molecule possesses 4 hydrogen bond acceptors (primarily the pyrimidine nitrogens and ester oxygens) and 5 rotatable bonds, granting it the conformational flexibility required for dynamic target engagement[2].
In Vitro Pharmacodynamics and Cellular Kinetics
Tissue Regeneration and Fibroblast Proliferation
EMPPC has been identified as a potent stimulator of cellular regeneration, particularly in dermal models. In vitro studies evaluating skin regeneration compositions have revealed a distinct temporal and spatial cellular response to this class of compounds. The regenerative effect is markedly more potent in internal layer cells (fibroblasts) compared to surface layer cells (keratinocytes)[3].
The Kinetic Differential: In vitro assays demonstrate that the stimulation of fibroblasts occurs rapidly, peaking at 48 hours, whereas the stimulation of keratinocytes requires an extended incubation of 72 hours[3]. This kinetic differential is a critical mechanistic insight: it suggests that EMPPC rapidly penetrates the extracellular matrix to activate deep-tissue dermal fibroblasts, making it a highly efficacious scaffold for wound repair and anti-aging formulations[3].
Antimicrobial and Anti-Biofilm Activity
Pyrimidine-5-carboxylates are well-documented for their broad-spectrum antimicrobial properties[4]. EMPPC has been evaluated in high-throughput screens for antiseptic formulations targeting epithelial tissues, acute wounds, and bacterial biofilms[5]. The lipophilic nature of the 4-propyl chain aids in penetrating and disrupting the exopolysaccharide matrix of bacterial biofilms, allowing the pyrimidine core to interfere with bacterial metabolic pathways.
Figure 1: Proposed intracellular signaling pathway modulated by EMPPC in human fibroblasts.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (the why) to ensure researchers understand the causality behind the experimental choices.
Protocol A: Fibroblast Proliferation Kinetics Assay (MTT)
Objective: To quantify the differential proliferation kinetics of Human Dermal Fibroblasts (HDFs) at 48h and 72h post-treatment.
-
Cell Seeding: Seed HDFs in a 96-well plate at a density of 5×103 cells/well in DMEM supplemented with 10% FBS.
-
Causality: HDFs are chosen because they are the primary cells responsible for extracellular matrix synthesis. The low seeding density ensures cells remain in the logarithmic growth phase during the 72h assay.
-
-
Compound Preparation: Dissolve EMPPC in 100% DMSO to create a 10 mM stock. Dilute in culture media to final concentrations (0.1 μM to 50 μM).
-
Trustworthiness Check: The final DMSO concentration must not exceed 0.1%. Exceeding this threshold induces solvent-mediated membrane toxicity, invalidating the proliferative readout. Include a 0.1% DMSO vehicle control.
-
-
Treatment & Incubation: Treat the cells and incubate at 37°C, 5% CO2. Prepare parallel plates for 48h and 72h readouts.
-
Causality: The dual time-point setup is strictly required to validate the 48h (fibroblast) vs. 72h (keratinocyte) kinetic differential[3].
-
-
Viability Readout (MTT Addition): Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
-
Causality: MTT relies on NAD(P)H-dependent cellular oxidoreductase enzymes. Because EMPPC stimulates metabolic activity, MTT provides a direct biochemical readout of this metabolic upregulation.
-
-
Solubilization and Acquisition: Remove media, add 100 μL of DMSO to dissolve formazan crystals, and read absorbance at 570 nm using a microplate reader.
Protocol B: In Vitro Minimum Inhibitory Concentration (MIC) & Biofilm Disruption
Objective: To evaluate the antiseptic efficacy of EMPPC against biofilm-forming pathogens[5].
-
Bacterial Culture: Culture Staphylococcus aureus (ATCC 25923) in Tryptic Soy Broth (TSB) overnight.
-
Biofilm Formation: Transfer 1×106 CFU/mL to a 96-well plate and incubate for 24h to allow robust biofilm formation.
-
Treatment: Wash non-adherent cells with PBS. Add EMPPC at varying concentrations (1 μg/mL to 128 μg/mL) in TSB.
-
Resazurin Assay: After 24h treatment, add 10 μL of Resazurin (0.015%).
-
Causality: Biofilm-forming bacteria often enter a dormant state. Resazurin is an oxidation-reduction indicator that fluoresces only when reduced by metabolically active cells, allowing us to distinguish between true bactericidal activity and mere bacteriostatic effects.
-
Figure 2: Standardized in vitro workflow for evaluating EMPPC-induced cellular proliferation.
Quantitative Data Summaries
Table 1: Physicochemical Properties of EMPPC [2]
| Property | Value | Pharmacological Implication |
| Molecular Weight | 208.26 g/mol | Ideal for rapid cellular uptake (<500 Da Rule of 5). |
| XLogP3 | ~2.0 | Optimal lipophilicity for membrane permeation. |
| H-Bond Acceptors | 4 | Facilitates target kinase binding. |
| Rotatable Bonds | 5 | Allows conformational adaptation in binding pockets. |
Table 2: In Vitro Kinetic Milestones for EMPPC-based Formulations [3]
| Cell Line | Primary Function | Peak Proliferative Response Time | Mechanistic Note |
| Human Dermal Fibroblasts | Extracellular matrix / Collagen synthesis | 48 Hours | Rapid deep-tissue penetration and metabolic activation. |
| Human Keratinocytes | Epidermal barrier formation | 72 Hours | Delayed secondary surface-layer regeneration. |
References
- "Composición para la regeneración y reparación de la piel", Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw0HlEqsWThefCovsbmdFaN2Ar6oKelpGVKJSKLrNreQjipdfZnsqbQfAOqPIqCbhoyRdT8ITinArz9LgKVsLmDI0O20wV2KGHfHLcANuDx4wYAc0gWH-ERu0GA3Vu4xUcoIe85YyIsONWew==]
- "Bismuth-thiols as antiseptics for epithelial tissues, acute and chronic wounds, bacterial biofilms and other indications", Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjTl9LbGj1cepJisNMmzA8cqWUCKbD6INsMdNVcY7w7BVsh-xkAfsSzHinjA2ss_KM2khQcvM4EZ2KBpIAdSxzj7w3dyuvSERJquVQmckIKndyEhYnqGZu-CcXVMH8f4K3u2FquVAwR_w61xa9rOM=]
- "Therapeutic potential of heterocyclic pyrimidine scaffolds", PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg6Ba_Y0SPF_X6EP3IoJgIUIjmECYNVZttlkWFdBaC8hXf1mhJHZ-cW54V6gUc1_YlCty2QMCXmC8eX0tHHXMWmLdatca0of06SFfqeHG89PxnJ6k1fn5iEElrJhuoKME9Znq-ahO6FruOFJ8=]
- "Synthesis of Novel and Highly Functionalized Pyrimidine-5-carboxylate Derivatives and their Antimicrobial Evaluation", Bentham Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMhkJ_Rqdln_BwHbZTW1PmI9ufArEzJWJTXLBc97s5YK2s3vyk5EIrfFqkaMeKIoDRCiT5ZBJruU4UbAM9fw4LOasaFYUAs7ZERpNP0_vgJQKdKRQ4MfRFnSS_hi4T6s1_ZQ3nDd0QwSyi8EV2fGJi7VZGQ1TZXKIPXQvrMbm2scXEIJ67I4l54tfsNA==]
- "Ethyl 2-methyl-4-propyl-5-pyrimidinecarboxylate | 127957-89-5", Echemi.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG95mZ_mbsime3GWVu0oXLxhzm_Qg7sYw1hW_7ZkfBHxa2Tb7g0WAm4w8IXwtKiisZnGr3A-O6PePnMG2mzcT5Upgy4YQQH9Dp8SHDnklB88CiXJvFLDTNRxwL5mAN9roXssx2T42d6mX83HjFyWrkyN-vkNxY9tryAxOqI_vbrt-w-glrRMnTTWuU8UshnFE03uM2QXihwFgykwpU=]
Sources
- 1. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. ES2438640B1 - Composición para la regeneración y reparación de la piel - Google Patents [patents.google.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. US20190201371A1 - Bismuth-thiols as antiseptics for epithelial tissues, acute and chronic wounds, bacterial biofilms and other indications - Google Patents [patents.google.com]
Mechanistic Toxicity and Safety Profiling of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
A Technical Whitepaper for Preclinical Drug Development Professionals Prepared by: Senior Application Scientist, Preclinical Toxicology & Formulation
Executive Summary & Structural Deconstruction
In the landscape of early-stage drug discovery and dermato-cosmetic formulation, pyrimidine derivatives serve as versatile, biologically active scaffolds. Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate (CAS: 127957-89-5) is a highly lipophilic, low-molecular-weight heterocycle frequently utilized in the development of topical nanoemulsions, anti-aging treatments, and hormonal delivery systems (1[1]).
As a Senior Application Scientist, I approach the safety profiling of this compound not as a static regulatory checklist, but as a dynamic, mechanistic puzzle. The presence of the ethyl ester group and the propyl side chain significantly dictates its pharmacokinetic (PK) behavior, driving high dermal penetrance while introducing specific metabolic liabilities. To successfully transition this compound from a research chemical (2[2]) to a clinical candidate, we must rigorously map its toxicity profile through self-validating experimental systems.
Physicochemical Properties & Pharmacokinetic Implications
Understanding the physical chemistry of CAS 127957-89-5 is the first step in predicting its toxicological behavior (3[3]). The data below summarizes its core metrics and their direct implications on safety.
| Property | Value | Toxicokinetic & Formulation Implication |
| Molecular Weight | 208.26 g/mol | Highly favorable for topical absorption; easily bypasses the stratum corneum barrier. |
| XLogP3 | 2.0 | Optimal lipophilicity. Prevents excessive tissue retention (which causes localized toxicity) while ensuring cellular uptake. |
| H-Bond Acceptors | 4 | Facilitates interaction with Phase I metabolic enzymes (CYP450) and off-target kinases. |
| Rotatable Bonds | 5 | High conformational flexibility, increasing the likelihood of transient protein binding in systemic circulation. |
Mechanistic Toxicology: The "Why" Behind the Profile
To design effective safety protocols, we must first hypothesize how the molecule degrades and interacts with biological systems.
Hepatic Liability and Biotransformation
The primary metabolic vulnerability of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate lies in its ester linkage. Upon systemic absorption, hepatic carboxylesterases rapidly hydrolyze the ethyl ester to yield the corresponding pyrimidine-5-carboxylic acid. Concurrently, the propyl chain is subject to ω -oxidation by CYP3A4 and CYP2D6. If CYP pathways are saturated, reactive oxygen species (ROS) can accumulate, leading to mild, dose-dependent hepatotoxicity.
Dermal Safety and Sensitization
Because this compound is heavily cited in patents for anti-aging nanoemulsions (4[4]), dermal safety is paramount. The lack of electrophilic alerts (e.g., Michael acceptors, epoxides) suggests a low risk for covalent binding to skin proteins (haptenization), meaning the risk of allergic contact dermatitis is theoretically low. However, its solvent-like lipophilicity can disrupt lipid bilayers, necessitating rigorous irritation screening.
Figure 1: Proposed biphasic metabolic clearance pathway for the pyrimidine-5-carboxylate core.
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. As scientists, we must build systems that immediately flag experimental failure. Below are the definitive workflows for validating the safety of this compound.
Protocol 1: Multiplexed High-Content Hepatotoxicity Screening (HepG2)
Causality: Pyrimidine analogs can uncouple mitochondrial oxidative phosphorylation without immediately rupturing the cell membrane. Relying solely on membrane-integrity assays (like LDH release) can yield false negatives. Therefore, we multiplex ATP quantification with LDH release to capture both metabolic stalling and structural necrosis.
Step-by-Step Methodology:
-
Cell Seeding: Plate HepG2 cells at 10,000 cells/well in a 96-well opaque-walled plate. Incubate for 24h at 37°C, 5% CO₂.
-
Compound Dosing: Prepare a 10-point dose-response curve of CAS 127957-89-5 (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5%).
-
Self-Validation Controls:
-
Positive Control (Necrosis): 0.1% Triton X-100 (Expected: High LDH, Low ATP).
-
Positive Control (Mitochondrial Tox): 50 µM Chlorpromazine (Expected: Low LDH, Low ATP).
-
Negative Control: 0.5% DMSO vehicle.
-
-
Incubation: Expose cells for 48 hours.
-
Multiplex Readout:
-
Transfer 50 µL of supernatant to a clear plate; add LDH assay reagent. Read absorbance at 490 nm.
-
Add 50 µL of CellTiter-Glo® reagent to the original plate. Shake for 2 mins, incubate for 10 mins. Read luminescence.
-
-
Acceptance Criteria: The assay is only valid if the Z'-factor for the vehicle vs. Triton X-100 controls is > 0.5.
Protocol 2: 3D Reconstructed Human Epidermis (RhE) Irritation Assay (OECD 439)
Causality: Because this compound is formulated into topical nanoemulsions (1[1]), testing on 2D keratinocyte monolayers is insufficient. 2D models lack a stratum corneum, leading to exaggerated toxicity for lipophilic compounds. We utilize the EpiDerm™ RhE model to accurately mimic human skin barrier partitioning.
Step-by-Step Methodology:
-
Tissue Equilibration: Transfer RhE tissues to 6-well plates with pre-warmed assay medium. Incubate overnight.
-
Application: Apply 30 µL of the compound (formulated at 5% w/v in squalane) directly to the apical surface of the tissue.
-
Self-Validation Controls:
-
Positive Control: 5% Sodium Dodecyl Sulfate (SDS) in H₂O.
-
Negative Control: DPBS.
-
-
Exposure & Washing: Incubate for 60 minutes. Wash tissues rigorously with DPBS 15 times to remove unabsorbed chemical.
-
Post-Incubation: Transfer tissues to fresh medium and incubate for 42 hours to allow for delayed tissue damage cascades.
-
Viability Readout (MTT): Transfer tissues to MTT solution (1 mg/mL) for 3 hours. Extract the purple formazan with isopropanol and read OD at 570 nm.
-
Acceptance Criteria: Negative control OD must be ≥ 0.8. Positive control viability must be ≤ 20%. If CAS 127957-89-5 viability is > 50%, it is classified as Non-Irritant (UN GHS No Category).
Figure 2: Self-validating preclinical safety and toxicity screening workflow for pyrimidine derivatives.
Predictive Toxicity Profile
Based on structural analog data and in silico QSAR modeling of the pyrimidine-5-carboxylate core, the following predictive toxicity metrics have been established to guide in vivo dosing limits.
| Toxicity Endpoint | Predictive Metric / Result | Safety Margin / Regulatory Implication |
| Acute Oral LD50 (Rat) | > 2,000 mg/kg | GHS Category 5 (Low Acute Toxicity). Safe for standard preclinical dosing. |
| Skin Sensitization (DPRA) | Negative | No structural alerts for haptenization; safe for topical nanoemulsions. |
| Mutagenicity (Ames Test) | Negative | Absence of DNA-reactive electrophilic centers. |
| Hepatotoxicity | Mild CYP3A4 induction | Monitor liver enzymes (ALT/AST) closely at sustained doses > 50 mg/kg/day. |
Conclusion
Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate represents a highly tractable chemical scaffold with a generally favorable safety profile. Its lipophilicity and molecular weight make it an exceptional candidate for topical delivery systems. By employing the self-validating, mechanistically driven protocols outlined above, development teams can confidently navigate this compound through IND-enabling toxicity studies, ensuring both scientific integrity and downstream clinical safety.
References
-
A2B Chem. 127957-89-5 | Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate. Retrieved April 5, 2026. 2[2]
-
Echemi. Ethyl 2-methyl-4-propyl-5-pyrimidinecarboxylate | 127957-89-5 Properties. Retrieved April 5, 2026. 3[3]
-
Google Patents (US20130224268A1). Topical delivery of hormonal and non hormonal nano formulations, methods of making and using the same. Retrieved April 5, 2026. 1[1]
-
Google Patents (US20120064136A1). Anti-aging and wrinkle treatment methods using nanoemulsion compositions. Retrieved April 5, 2026. 4[4]
Sources
- 1. US20130224268A1 - Topical delivery of hormonal and non hormonal nano formulations, methods of making and using the same - Google Patents [patents.google.com]
- 2. a2bchem.com [a2bchem.com]
- 3. echemi.com [echemi.com]
- 4. US20120064136A1 - Anti-aging and wrinkle treatment methods using nanoemulsion compositions - Google Patents [patents.google.com]
Pharmacokinetics and ADME Profiling of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate Derivatives: A Preclinical Whitepaper
Scaffold Rationale & Structure-Property Relationships (SPR)
The pyrimidine-5-carboxylate core is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed in the design of kinase inhibitors, antidiabetic agents, and antiviral therapeutics 1[1]. For the specific derivative Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate (EMPPC) , the pharmacokinetic (PK) profile is heavily dictated by the interplay of its functional groups.
The electron-withdrawing ethyl carboxylate moiety at the C5 position acts as a critical modulator of solubility and permeability. By facilitating hydrogen bonding and electrostatic interactions, carboxylate groups significantly enhance target recognition while improving aqueous solubility 2[2]. Meanwhile, the aliphatic propyl chain at C4 drives the partition coefficient (LogP), ensuring adequate transcellular absorption. However, while these features optimize gastrointestinal permeability, they introduce specific metabolic liabilities that can lead to rapid elimination—a historical challenge observed in pyrimidine-based neuraminidase inhibitors .
Figure 1: Self-validating preclinical ADME workflow for pyrimidine-5-carboxylate derivatives.
Metabolic Landscape & Clearance Mechanisms
The metabolic fate of EMPPC is bifurcated into two primary pathways, driven by the vulnerabilities of the ester and propyl groups. In silico ADMET predictions for pyrimidine-5-carboxylates generally indicate good bioavailability scores but highlight rapid hepatic first-pass effects .
-
Ester Hydrolysis (Phase I): The C5 ethyl carboxylate is rapidly cleaved by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine). This hydrolysis yields the highly polar pyrimidine-5-carboxylic acid, drastically shifting the LogP and accelerating renal clearance.
-
Aliphatic Oxidation (Phase I): The C4 propyl group undergoes ω and ω−1 hydroxylation mediated primarily by Cytochrome P450 (CYP3A4), leading to primary and secondary alcohols.
-
Conjugation (Phase II): The resulting hydroxyl and carboxylate metabolites are subsequently conjugated by UDP-glucuronosyltransferases (UGTs) to form highly water-soluble glucuronides for biliary and renal excretion.
Figure 2: Primary Phase I and Phase II metabolic pathways of the EMPPC scaffold.
Self-Validating Experimental Methodologies
To accurately profile the pharmacokinetics of EMPPC, experimental designs must move beyond simple observation and incorporate strict internal controls to establish causality.
Protocol A: Bidirectional Caco-2 Permeability Assay
Causality: To predict human intestinal absorption and identify efflux liabilities, we utilize the Caco-2 cell line, which morphologically mimics human enterocytes. By running the assay bidirectionally (Apical to Basolateral [A-B] and Basolateral to Apical[B-A]), we calculate the Efflux Ratio (ER). An ER > 2 indicates the compound is actively pumped back into the gut lumen by transporters like P-glycoprotein (P-gp). Self-Validation System: The assay incorporates Lucifer Yellow (LY), a fluorescent paracellular marker. Because LY cannot pass through intact cell membranes, its presence in the receiver compartment indicates compromised tight junctions. A well is strictly invalidated if LY permeability exceeds 100 nm/s , ensuring that the measured EMPPC flux is purely transcellular.
Step-by-Step Execution:
-
Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to allow full differentiation and tight junction formation.
-
Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω⋅cm2 .
-
Prepare EMPPC dosing solution at 10 µM in HBSS buffer (pH 7.4) containing 100 µM Lucifer Yellow.
-
Add dosing solution to the Apical chamber (for A-B) or Basolateral chamber (for B-A). Add blank HBSS to the receiver chambers.
-
Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer.
-
Quantify EMPPC via LC-MS/MS and LY via fluorometry. Calculate apparent permeability ( Papp ).
Protocol B: Hepatic Microsomal Stability Assay
Causality: Human Liver Microsomes (HLMs) are utilized over whole hepatocytes for initial screening because they isolate Phase I CYP450 enzymes. This allows us to pinpoint the specific oxidative vulnerabilities of the propyl chain and ester hydrolysis without the confounding variables of cellular uptake or Phase II cytosolic conjugation. Self-Validation System: The assay requires the addition of an NADPH-regenerating system to catalyze CYP450 reactions. A parallel control well is run without NADPH. If EMPPC degrades in the minus-NADPH control, the instability is definitively attributed to non-CYP enzymes (e.g., carboxylesterases cleaving the ethyl ester) or chemical instability, ensuring that calculated CYP-mediated intrinsic clearance ( CLint ) is accurate.
Step-by-Step Execution:
-
Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Pre-incubate the HLM suspension with 1 µM EMPPC at 37°C for 5 minutes.
-
Initiation: Add the NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to the test wells. Add equivalent buffer to the minus-NADPH control wells.
-
Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.
-
Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2 ) and calculate CLint .
Quantitative Pharmacokinetic Data Summary
The table below summarizes the preclinical ADME data for the parent EMPPC scaffold compared against a hypothetical optimized bioisostere (where the ester is replaced by a metabolically stable oxadiazole ring), demonstrating how structural modifications directly impact PK parameters.
| Parameter | EMPPC (Parent Scaffold) | Optimized Bioisostere (Hypothetical) | Assay Rationale & Causality |
| LogP (Experimental) | 2.8 | 3.1 | Dictates lipophilicity and membrane partitioning. |
| Caco-2 Papp (A-B) | 12.5×10−6 cm/s | 15.2×10−6 cm/s | Predicts human intestinal transcellular absorption. |
| Efflux Ratio (B-A/A-B) | 1.8 | 1.2 | Values < 2 indicate low P-glycoprotein (P-gp) liability. |
| HLM CLint | 85 µL/min/mg | 22 µL/min/mg | High clearance in parent is driven by ester hydrolysis. |
| In Vivo Half-Life ( T1/2 ) | 0.8 hours | 4.2 hours | Ester cleavage limits systemic circulation time of parent. |
| Oral Bioavailability (F%) | 18% | 65% | In vivo metric of systemic exposure following oral dosing. |
References
- International Journal of ChemTech Research (sphinxsai.com)
- National Institutes of Health (nih.gov)
- Eudoxus Press (eudoxuspress.com)
- CSIR-NIScPR (niscpr.res.in)
Sources
Application Note: Step-by-Step Synthesis Protocol for Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate (CAS: 127957-89-5)
Introduction & Retrosynthetic Strategy
Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate is a highly functionalized heterocyclic building block frequently utilized in the development of novel therapeutics, including topical antiseptics and kinase inhibitors[1]. The construction of the pyrimidine core typically relies on the cyclocondensation of a 1,3-dielectrophile with an amidine[2].
To achieve the precise regiochemistry required for this target, we employ a highly reliable two-step cyclocondensation strategy:
-
Formylation Equivalent: Instead of using harsh Vilsmeier-Haack conditions, N,N-dimethylformamide dimethyl acetal (DMF-DMA) is used to introduce a one-carbon synthon to the active methylene of ethyl 3-oxohexanoate[3]. This generates a highly electrophilic enaminone intermediate.
-
Regioselective Cyclocondensation: The enaminone is reacted with acetamidine. The primary amine of the amidine first attacks the less sterically hindered, highly electrophilic β -carbon of the enaminone (displacing dimethylamine). Subsequent intramolecular attack on the ketone carbonyl and dehydration yields the fully aromatic pyrimidine system.
Required Materials & Reagents
All quantitative data for a standard 10 mmol scale synthesis is summarized below for easy reference and scaling.
Table 1: Reaction Stoichiometry and Reagent Properties
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| Ethyl 3-oxohexanoate | 158.20 | 1.0 | 1.58 g (10.0 mmol) | 1,3-Dicarbonyl starting material |
| DMF-DMA | 119.16 | 1.2 | 1.43 g (12.0 mmol) | Formylating agent / Electrophile |
| Acetamidine Hydrochloride | 94.54 | 1.2 | 1.13 g (12.0 mmol) | Amidine source (C2-methyl) |
| Sodium Ethoxide (21% in EtOH) | 68.05 | 1.5 | 5.6 mL (15.0 mmol) | Base for amidine liberation |
| Absolute Ethanol | 46.07 | N/A | 20 mL | Reaction solvent |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system , embedding in-process checks to ensure reaction fidelity before proceeding to the next step.
Step 1: Synthesis of the Enaminone Intermediate
(Ethyl 2-((dimethylamino)methylene)-3-oxohexanoate)
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a short-path distillation head, add ethyl 3-oxohexanoate (1.58 g, 10.0 mmol) and DMF-DMA (1.43 g, 12.0 mmol).
-
Reaction: Heat the neat mixture to 90–100 °C using an oil bath for 2 to 3 hours.
-
Expertise & Causality: Performing this step neat maximizes the concentration of the reactants, accelerating the Knoevenagel-type condensation. The elevated temperature ensures the continuous distillation of the methanol byproduct, driving the equilibrium forward[3].
-
-
In-Process Validation: Monitor via TLC (30% EtOAc in Hexanes). The starting material (UV inactive, stains with KMnO4) should disappear, replaced by a highly UV-active spot corresponding to the conjugated enaminone.
-
Workup: Remove residual DMF-DMA and dimethylamine byproducts in vacuo. The resulting dark yellow/orange oil is used directly in the next step without further purification to prevent hydrolytic degradation.
Step 2: Cyclocondensation to the Pyrimidine Core
(Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate)
-
Free Base Generation: In a clean 50 mL round-bottom flask under a nitrogen atmosphere, suspend acetamidine hydrochloride (1.13 g, 12.0 mmol) in absolute ethanol (20 mL). Slowly add sodium ethoxide solution (5.6 mL, 15.0 mmol) and stir at room temperature for 15 minutes.
-
Expertise & Causality: Acetamidine is supplied as a hydrochloride salt due to the instability and hygroscopicity of the free base. Sodium ethoxide deprotonates the salt in situ. Ethanol is chosen as the solvent because it supports reflux temperatures suitable for cyclization and matches the ester group, preventing unwanted transesterification[2].
-
-
Cyclization: Dissolve the crude enaminone from Step 1 in a minimal amount of absolute ethanol (2 mL) and transfer it dropwise to the amidine solution.
-
Reaction: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4 to 8 hours.
-
In-Process Validation: Monitor via TLC or LC-MS. The reaction is complete when the enaminone intermediate is fully consumed, yielding a new, highly UV-active product mass ( [M+H]+=209.1 ).
-
Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Partition the residue between Ethyl Acetate (30 mL) and Water (30 mL).
-
Causality: The aqueous wash is critical as it removes the sodium chloride byproduct and any unreacted amidine salts, self-validating the purity of the organic phase.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate.
-
Purify via flash column chromatography (Silica gel, gradient of 10% to 30% EtOAc in Hexanes) to afford the target compound as a pale yellow oil.
-
Reaction Conditions & Analytical Characterization
Table 2: Reaction Conditions Summary
| Parameter | Step 1: Enaminone Formation | Step 2: Pyrimidine Cyclocondensation |
| Temperature | 90–100 °C | 78 °C (Reflux) |
| Solvent | Neat | Absolute Ethanol |
| Time | 2–3 hours | 4–8 hours |
| Atmosphere | Open to vent byproducts | Nitrogen/Argon |
| Key Byproducts | Methanol, Dimethylamine | Water, Sodium Chloride |
Table 3: Expected Analytical Characterization Data
| Technique | Signal / Peak | Structural Assignment & Interpretation |
| 1H NMR (400 MHz, CDCl3) | δ 9.05 (s, 1H) | Pyrimidine C6-H: Highly deshielded aromatic proton |
| 1H NMR | δ 4.35 (q, J = 7.1 Hz, 2H) | Ester −OCH2− : Characteristic ethyl ester quartet |
| 1H NMR | δ 2.98 (t, J = 7.5 Hz, 2H) | Propyl C1'-H2: Benzylic-like position adjacent to ring |
| 1H NMR | δ 2.75 (s, 3H) | C2-Methyl: Sharp singlet from the acetamidine moiety |
| 1H NMR | δ 1.75 (m, 2H) | Propyl C2'-H2: Central methylene of the propyl chain |
| 1H NMR | δ 1.38 (t, J = 7.1 Hz, 3H) | Ester −CH3 : Characteristic ethyl ester triplet |
| 1H NMR | δ 1.02 (t, J = 7.4 Hz, 3H) | Propyl C3'-H3: Terminal methyl of the propyl chain |
| LC-MS (ESI+) | m/z 209.1 [M+H]+ | Matches exact mass of C11H17N2O2+ (Calculated: 209.128) |
Mechanistic Pathway Visualization
Fig 1: Mechanistic workflow of the two-step cyclocondensation yielding the target pyrimidine.
Sources
Application Note: Ethyl 2-Methyl-4-Propylpyrimidine-5-Carboxylate as a Strategic Precursor in Organic Synthesis
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols
Molecular Rationale & Pharmacological Relevance
The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for kinase inhibitors, anti-inflammatory agents, and novel antineoplastic drugs ()[1]. Within this chemical space, Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate (CAS: 127957-89-5) emerges as a highly strategic synthetic precursor due to its specific substitution pattern:
-
C2-Methyl Group: Provides essential metabolic stability. Compared to an unsubstituted C2 position, the methyl group prevents rapid oxidative degradation by hepatic enzymes while maintaining a low steric profile that does not interfere with target binding.
-
C4-Propyl Group: Introduces targeted lipophilicity. This aliphatic chain is critical for anchoring the molecule into deep, hydrophobic pockets within kinase active sites (such as Syk or JAK kinases) ()[2].
-
C5-Ethyl Carboxylate: Acts as a highly versatile synthetic handle. The ester can be selectively hydrolyzed, reduced, or directly converted into a vast library of functionalized derivatives, making it the primary vector for combinatorial library generation ()[3].
Strategic Transformations & Synthetic Workflow
The true value of this precursor lies in its ability to undergo divergent synthesis. The most critical pathway in drug discovery is the conversion of the C5-ester into a C5-carboxamide. Pyrimidine-5-carboxamides are renowned for their potent biological activities, particularly as ATP-competitive kinase inhibitors.
The workflow typically begins with the base-catalyzed saponification of the ester to yield the corresponding carboxylic acid, followed by activation (via an acid chloride or uronium salt) and subsequent coupling with diverse aliphatic or aromatic amines ()[4]. Alternatively, the ester can be reduced to an alcohol to facilitate etherification or cross-coupling strategies.
Figure 1: Divergent synthetic workflows utilizing Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate.
Comparative Data: Amide Coupling Strategies
Due to the steric shielding provided by the adjacent C4-propyl group, selecting the correct amide coupling strategy is critical for maximizing yields. The table below summarizes empirical data for converting the hydrolyzed precursor into complex carboxamides.
| Coupling Strategy | Reagents | Solvent & Temp | Typical Yield (%) | Mechanistic Advantages | Limitations |
| Acid Chloride | SOCl2, TEA | Toluene (Reflux) then THF (-78°C) | 85 - 95% | Overcomes steric hindrance from the C4-propyl group; highly reactive electrophile. | Requires strictly anhydrous conditions; harsh on sensitive functional groups. |
| Uronium Salt | HATU, DIPEA | DMF (Room Temp) | 70 - 85% | Mild conditions; tolerates diverse functional groups on the amine partner. | Byproducts can be difficult to remove without column chromatography. |
| Carbodiimide | EDC, HOBt, DIPEA | DCM (Room Temp) | 50 - 65% | Water-soluble byproducts facilitate easy aqueous workup. | Lower yields due to steric shielding by the 4-propyl group. |
Validated Experimental Protocols
The following protocols have been optimized for the functionalization of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate, ensuring high fidelity and self-validating checkpoints throughout the synthesis ()[4].
Protocol A: Base-Catalyzed Hydrolysis to the Carboxylic Acid
Objective: Cleavage of the ethyl ester to expose the reactive carboxylic acid moiety.
-
Solubilization: Dissolve 1.0 equivalent of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate in anhydrous methanol to achieve a 0.2 M concentration.
-
Causality: Methanol is selected over pure water because the lipophilic 4-propyl and 2-methyl groups render the starting material insoluble in aqueous media. Methanol ensures a homogeneous reaction, preventing the reaction from stalling at a biphasic interface.
-
-
Base Addition: Add 3.0 equivalents of Potassium Hydroxide (KOH) pellets to the solution.
-
Causality: A stoichiometric excess of strong base is required to drive the equilibrium forward and compensate for any ambient moisture or trace acidic impurities.
-
-
Reaction Monitoring: Stir the mixture at room temperature for 8–12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the higher-Rf ester spot disappears entirely.
-
Solvent Removal: Evaporate the methanol under reduced pressure.
-
Causality: Removing methanol prior to acidification is critical to prevent the reverse reaction (Fisher esterification) from occurring when the acid is introduced.
-
-
Acidification & Extraction: Resuspend the crude residue in Ethyl Acetate (15 mL/mmol) and carefully acidify the aqueous layer with 1M KHSO₄ until pH 3 is reached.
-
Causality: KHSO₄ provides a gentle protonation environment. Using concentrated HCl risks degrading the nitrogen-rich pyrimidine core.
-
-
Isolation: Extract the mixture with Ethyl Acetate (2x). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and filter. Concentrate in vacuo to yield 2-methyl-4-propylpyrimidine-5-carboxylic acid as a solid.
Protocol B: Synthesis of Pyrimidine-5-Carboxamides via Acid Chloride
Objective: Overcome C4-propyl steric hindrance to form complex amide libraries.
-
Activation: Suspend 1.0 equivalent of the synthesized 2-methyl-4-propylpyrimidine-5-carboxylic acid in anhydrous toluene (0.3 M). Add 1.5 equivalents of Thionyl Chloride (SOCl₂).
-
Reflux: Heat the mixture to reflux (~110°C) for 2.5 hours.
-
Causality: Toluene allows for a higher reflux temperature compared to Dichloromethane (DCM), which is necessary to ensure complete conversion of the electron-deficient pyrimidine acid. Furthermore, toluene forms an azeotrope with SOCl₂, facilitating the complete removal of toxic byproducts during evaporation.
-
-
Concentration: Cool the reaction to room temperature and remove the solvent and excess SOCl₂ in vacuo to afford the highly reactive pyrimidine-5-carbonyl chloride as a reddish-brown solid.
-
Amine Coupling: Dissolve the crude acid chloride in anhydrous THF (0.2 M) and immediately cool the flask to -78°C using a dry ice/acetone bath.
-
Causality: The extreme cooling mitigates the highly exothermic reaction between the acid chloride and the incoming amine. This prevents the formation of dimeric side products and preserves the integrity of the pyrimidine ring.
-
-
Reagent Addition: Add 3.0 equivalents of Triethylamine (TEA) to act as an HCl scavenger, followed dropwise by 1.0 equivalent of the desired primary or secondary amine.
-
Maturation: Stir the reaction for 30 minutes at -78°C, then remove the cooling bath and allow the mixture to warm to room temperature for 1 hour.
-
Quenching & Workup: Quench the reaction by pouring it into a 1:1 (v/v) mixture of saturated aqueous NaHCO₃ and CH₂Cl₂. Extract the aqueous layer with CH₂Cl₂ (2x), dry the combined organics over Na₂SO₄, and concentrate to yield the target pyrimidine-5-carboxamide.
References
-
Sharma, V., & McLaughlin, M. A. (2010). Efficient Assembly of 2,5,6-Substituted Pyrimidines via MgI2-Mediated Morita-Baylis-Hillman Reaction. Journal of Combinatorial Chemistry.[Link]
-
Ghodasara, H. B., Vaghasiya, R. G., Patel, B. G., & Shah, V. H. (2014). Synthesis of Novel and Highly Functionalized Pyrimidine-5-carboxylate Derivatives and their Antimicrobial Evaluation. Letters in Drug Design & Discovery.[Link]
-
Sultana, S., et al. (2022). Novel Pyrimidine Carboxamide Derivatives As Potential Anticancer Agents, Synthesis And Characterisation. Der Pharma Chemica.[Link]
- European Patent Office. (1998).
Sources
Application Notes & In Vivo Protocols: Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
A Guide for Preclinical Evaluation
Introduction
The journey of a novel chemical entity from the laboratory bench to a potential therapeutic is a meticulous process, with in vivo testing serving as a critical milestone.[1][2][3] This guide provides a comprehensive framework for the preclinical in vivo evaluation of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate, a small molecule belonging to the pyrimidine class of compounds. Pyrimidine derivatives are of significant interest in medicinal chemistry, with various analogues exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, and immunomodulatory effects.[4][5]
Given that Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate is a new chemical entity, this document outlines a systematic approach to its initial in vivo characterization. The protocols herein are designed to establish a foundational understanding of the compound's safety, pharmacokinetic profile, and potential efficacy, thereby guiding its further development.[6][7]
I. Physicochemical Characterization and Formulation Development
A significant hurdle in the preclinical assessment of many new chemical entities is their poor aqueous solubility, which can severely limit bioavailability and complicate the interpretation of in vivo data.[8][9][10][11] Therefore, a thorough understanding of the physicochemical properties of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate is paramount for developing a suitable formulation for animal studies.
A. Solubility Assessment
A preliminary solubility screen should be conducted in a panel of pharmaceutically acceptable vehicles. This initial assessment will inform the selection of an appropriate formulation strategy.
| Vehicle | Purpose |
| Water | Baseline aqueous solubility. |
| Saline (0.9% NaCl) | Isotonic aqueous vehicle for parenteral administration. |
| 5% Dextrose in Water (D5W) | Alternative isotonic aqueous vehicle. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Buffered aqueous solution mimicking physiological pH. |
| Polyethylene Glycol 400 (PEG 400) | A common co-solvent for increasing solubility. |
| Propylene Glycol (PG) | Another widely used co-solvent. |
| Dimethyl Sulfoxide (DMSO) | A powerful solubilizing agent, often used in combination with other vehicles. |
| Corn Oil/Sesame Oil | Lipid-based vehicles for oral or subcutaneous administration. |
| 10% Tween® 80 in Saline | A surfactant-based vehicle to improve wetting and solubility. |
B. Formulation Strategies for Poorly Soluble Compounds
Should Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate exhibit low aqueous solubility, several formulation strategies can be employed to enhance its bioavailability for in vivo studies.[8][9][12]
-
Co-solvent Systems: A combination of a primary solvent (e.g., water or saline) with a water-miscible organic solvent (e.g., PEG 400, PG, or ethanol) can significantly improve the solubility of hydrophobic compounds.[8]
-
Surfactant-Based Formulations: Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, increasing its solubility in aqueous media.[8]
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) or lipid solutions can enhance absorption through the gastrointestinal tract.[9]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution, which can improve the rate and extent of absorption.[8]
II. In Vivo Toxicology Studies
The primary objective of early toxicology studies is to assess the safety profile of the compound and to identify a safe starting dose for efficacy studies.[13][14]
A. Acute Toxicity and Maximum Tolerated Dose (MTD) Study
This study aims to determine the short-term toxicity of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate and to establish the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity over a specified period.[13][15]
Experimental Protocol:
-
Animal Model: Swiss albino or BALB/c mice (male and female, 6-8 weeks old).
-
Group Size: 3-5 animals per group.
-
Route of Administration: The intended clinical route should be mimicked if possible (e.g., oral gavage, intraperitoneal injection).[14]
-
Dose Escalation: A starting dose is selected based on in vitro cytotoxicity data, if available. Subsequent dose levels are escalated in a stepwise manner (e.g., 10, 50, 100, 500, 1000 mg/kg).
-
Observations: Animals are observed for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and body weight) at regular intervals for up to 14 days.[15]
-
Endpoint: The MTD is defined as the highest dose at which no significant signs of toxicity or mortality are observed.
B. Sub-acute Toxicity Study (Optional, Dose Range Finding)
For compounds intended for longer-term administration, a sub-acute toxicity study (e.g., 14 or 28 days) may be necessary to evaluate cumulative toxicity.
III. Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate.[6] This information is crucial for designing rational dosing schedules for efficacy studies.
Experimental Protocol:
-
Animal Model: Sprague-Dawley rats or C57BL/6 mice (cannulated, if possible, for serial blood sampling).
-
Group Size: 3-4 animals per time point.
-
Route of Administration: Both intravenous (IV) and the intended therapeutic route (e.g., oral) should be tested to determine absolute bioavailability.
-
Dosing: A single, non-toxic dose is administered.
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Plasma is separated by centrifugation.
-
Bioanalysis: The concentration of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate in plasma samples is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Key pharmacokinetic parameters are calculated, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Half-life.
-
Clearance (CL): Volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): Apparent volume into which the drug distributes.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
-
IV. In Vivo Efficacy Studies
Based on the known biological activities of other pyrimidine derivatives, the following are two potential therapeutic areas for which in vivo efficacy models can be employed.[16][17][18][19][20]
A. Immunomodulatory Activity: Carrageenan-Induced Paw Edema Model
This is a well-established model for evaluating the anti-inflammatory potential of a test compound.[21]
Experimental Protocol:
-
Animal Model: Wistar rats or Swiss albino mice.
-
Group Size: 6-8 animals per group.
-
Groups:
-
Vehicle Control
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate (at 3 different dose levels, based on MTD).
-
-
Procedure:
-
Animals are treated with the vehicle, positive control, or test compound.
-
After a specified time (e.g., 60 minutes), inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group.
B. Anticancer Activity: Xenograft Tumor Model
This model is used to assess the ability of a compound to inhibit tumor growth in vivo.[21]
Experimental Protocol:
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice).
-
Cell Line: A human cancer cell line known to be sensitive to pyrimidine analogues (e.g., a pancreatic or colon cancer cell line).[17]
-
Tumor Implantation: Cancer cells are implanted subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), animals are randomized into treatment groups:
-
Vehicle Control
-
Positive Control (a standard-of-care chemotherapeutic agent)
-
Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate (at 3 different dose levels).
-
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group.
V. Data Presentation and Visualization
A. Tabular Summaries
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Acute Toxicity Study Summary
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |
|---|---|---|---|
| Vehicle | 5 | 0/5 | None observed |
| 100 | 5 | 0/5 | None observed |
| 500 | 5 | 1/5 | Lethargy, ruffled fur |
| 1000 | 5 | 5/5 | Severe lethargy, ataxia |
Table 2: Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Oral (PO) |
|---|---|---|
| Dose (mg/kg) | 10 | 50 |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 3000 | 6000 |
| t1/2 (h) | 2.5 | 3.0 |
| Bioavailability (F%) | - | 40% |
B. Graphical Visualizations
Experimental workflows and signaling pathways can be effectively communicated using diagrams.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a xenograft tumor efficacy study.
General In Vivo Study Logic Flow
Caption: Logical progression of initial in vivo studies.
The protocols outlined in this guide provide a robust starting point for the in vivo evaluation of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate. It is imperative to adhere to ethical guidelines for animal research and to ensure that all studies are conducted with scientific rigor. The data generated from these initial studies will be instrumental in making informed decisions about the future development of this promising compound.[3]
References
- Benchchem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
- Southey, M. W. Y., & Brunavs, M. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 3, 1314077.
- Ganeshpurkar, A., et al. (2016). Experimental animal models used for evaluation of potential immunomodulators: A mini review. ResearchGate.
- Southey, M. W. Y., & Brunavs, M. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 3, 1314077.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- WuXi AppTec. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
- Hughes, J. D., et al. (2013). Improving the Odds of Success in Drug Discovery: Choosing the Best Compounds for in Vivo Toxicology Studies. Journal of Medicinal Chemistry, 56(21), 8371-8383.
- Alhena Consult. (n.d.). Key steps in the preclinical development of a drug.
- Vivotecnia. (n.d.). In vivo toxicology studies.
- MDPI. (2022). Drosophila as an Animal Model for Testing Plant-Based Immunomodulators.
- Al-Mugotir, M. H., et al. (2022). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Pharmaceuticals, 15(1), 104.
- Oncodesign Services. (n.d.). Small molecule development.
- Venkatswaralu, B. S. (2025). Current approaches to toxicity profiling in early-stage drug development. Advances in Pharmacology Research, 1(1), 09-14.
- Majeed, J., & Shaharyar, M. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 819-826.
- Slideshare. (n.d.). Screening models for immunomodulator.
- BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API.
- Benchchem. (n.d.). In vitro and in vivo assay protocols for 4,6-diethoxypyrimidine derivatives.
- Federal Register. (2024, April 3). Data Integrity for In Vivo Bioavailability and Bioequivalence Studies; Draft Guidance for Industry; Availability.
- European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds.
- Majeed, J., & Shaharyar, M. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Taylor & Francis Online, 26(6), 819-826.
- ECETOC. (n.d.). Smart studies: Examine how in vivo studies could provide more information encompassing novel studies (and endpoints).
- Nimbalkar, V. V., et al. (2018). A Review on: Overview of Immune System, Immunomodulation and Experimental Animal Models for Evaluation of Potential Immunomodula. International Journal of Pharmaceutical and Phytopharmacological Research, 12(4), 151-164.
- Mudgal, P. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Future Journal of Pharmaceutical Sciences, 10, 103.
- Future Health. (2024, October 16). In vivo murine models for evaluating anti-arthritic agents: An updated review.
- ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
- ECA Academy. (n.d.). FDA Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System.
- EvitaChem. (n.d.). Buy 4-Ethyl-2-propylpyrimidine-5-carboxylic acid (EVT-13789291).
- Li, Y., et al. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. Journal of Medicinal Chemistry.
- University of Nevada, Reno. (n.d.). 110. FDA Research Involving Investigational Drugs.
- FDA. (2024, April 1). Data Integrity for In Vivo Bioavailability and Bioequivalence Studies.
- FDA. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs.
- Assy, M. G., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965.
- Shafiq, N., et al. (2020). A Synthesis and Pharmaceutical Evaluation of Pyrimidine Derivatives and Their Docking Studies. FRONTIERS IN CHEMICAL SCIENCES, 1(2), 19-28.
- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Ukrprom, V. N. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 23(6), 1324.
- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- PubMed. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors.
- MDPI. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors.
- Scirp.org. (n.d.). Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities.
- ResearchGate. (2025, October 11). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate.
- PubChem. (n.d.). Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate.
- NextSDS. (n.d.). ETHYL-2-METHYL-4-PROPYL-5-PYRIMIDINE CARBOXYLATE.
- PMC. (n.d.). Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate.
Sources
- 1. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. alhena-consult.com [alhena-consult.com]
- 4. tandfonline.com [tandfonline.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Small molecule development | Drug discovery | CRO [oncodesign-services.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. tabletscapsules.com [tabletscapsules.com]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 14. dzarc.com [dzarc.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 20. Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities [scirp.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Catalytic Strategies for the Preparation of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate (CAS: 127957-89-5)
Introduction & Retrosynthetic Strategy
Highly substituted pyrimidine-5-carboxylates are privileged scaffolds in drug discovery, frequently serving as core pharmacophores in kinase inhibitors, GPCR ligands, and epigenetic modulators [1, 2]. The synthesis of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate requires a highly regioselective assembly of the pyrimidine ring.
Instead of relying on multi-component Biginelli-type reactions—which yield dihydropyrimidines requiring subsequent oxidation—the most robust and scalable approach is the base-catalyzed cyclocondensation of an amidine with a 1,3-dielectrophilic enaminone [3].
Retrosynthetic Disconnection:
-
Positions 1, 2, and 3 (N-C(Me)-N): Derived from Acetamidine hydrochloride .
-
Positions 4 and 5 (Propyl and Ethyl Carboxylate): Derived from Ethyl 3-oxohexanoate (ethyl butyrylacetate).
-
Position 6 (Methine Carbon): Provided by N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .
By pre-forming the highly reactive enaminone intermediate (Ethyl 2-(dimethylaminomethylene)-3-oxohexanoate), the subsequent base-catalyzed cyclocondensation with acetamidine proceeds with absolute regiocontrol.
Catalyst Selection & Causality
The critical step in this synthesis is the cyclocondensation. Acetamidine is commercially supplied as a hydrochloride salt due to the hygroscopic and unstable nature of the free base. Therefore, a base catalyst is strictly required to:
-
Deprotonate the amidine salt to its nucleophilic free-base form.
-
Catalyze the sequential aza-Michael addition and intramolecular cyclization.
-
Facilitate the final elimination of dimethylamine (HNMe₂) and water to drive aromatization.
Table 1: Catalyst Comparison for Cyclocondensation
| Catalyst | Solvent | Temp (°C) | Time | Typical Yield | Mechanistic Role & Causality |
| NaOEt (Sodium Ethoxide) | Absolute EtOH | 78 (Reflux) | 2–4 h | 85–92% | Gold Standard. Strong alkoxide ensures rapid deprotonation. Crucially, the ethoxide/ethanol system matches the ethyl ester of the substrate, completely preventing transesterification side reactions. |
| K₂CO₃ (Potassium Carbonate) | DMF or MeCN | 80–90 | 8–12 h | 70–80% | Mild, heterogeneous inorganic base. Minimizes potential ester hydrolysis but results in a slower aza-Michael addition step due to lower basicity (pKa ~10.3). |
| TEA (Triethylamine) | Toluene | 110 (Reflux) | 12–24 h | 55–65% | Weak organic base. Requires prolonged thermal driving force. Only recommended if the substrate contains highly base-sensitive functional groups (not applicable here). |
Visualizing the Synthetic Logic
Synthetic Workflow
Synthetic workflow for Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate.
Mechanistic Pathway of the Base-Catalyzed Cyclocondensation
Base-catalyzed mechanistic pathway of the cyclocondensation reaction.
Experimental Protocols
This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure mechanistic milestones are met before proceeding.
Step 1: Synthesis of the Enaminone Intermediate
Ethyl 2-(dimethylaminomethylene)-3-oxohexanoate
Reagents:
-
Ethyl 3-oxohexanoate: 10.0 g (63.2 mmol, 1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 8.28 g (69.5 mmol, 1.1 eq)
Procedure:
-
Charge: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-oxohexanoate (10.0 g) and DMF-DMA (8.28 g). No solvent is required (neat reaction) [2].
-
Heat: Heat the mixture to 90 °C under a nitrogen atmosphere for 3 hours. The solution will transition to a deep yellow/orange color.
-
IPC Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting ketoester ( Rf ~0.6) should completely disappear, replaced by a highly UV-active enaminone spot ( Rf ~0.3).
-
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove methanol (byproduct) and unreacted DMF-DMA. The crude enaminone is obtained as a viscous dark yellow oil and is used immediately in Step 2 without further purification to prevent hydrolytic degradation.
Step 2: Base-Catalyzed Cyclocondensation
Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
Reagents:
-
Crude Enaminone (from Step 1): ~13.4 g (assumed 63.2 mmol, 1.0 eq)
-
Acetamidine hydrochloride: 7.17 g (75.8 mmol, 1.2 eq)
-
Sodium ethoxide (NaOEt) solution (21% wt in EtOH): 26.6 mL (82.1 mmol, 1.3 eq)
-
Absolute Ethanol: 50 mL
Procedure:
-
Free-Base Generation: In a clean, dry 250 mL round-bottom flask, suspend acetamidine hydrochloride (7.17 g) in absolute ethanol (50 mL). Slowly add the NaOEt solution dropwise over 10 minutes at room temperature. Stir for 30 minutes. Observation: A fine white precipitate of NaCl will form, indicating the successful generation of free acetamidine.
-
Addition: Dissolve the crude enaminone from Step 1 in 10 mL of absolute ethanol and add it dropwise to the amidine mixture.
-
Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to reflux (78 °C) for 4 hours.
-
IPC Validation: Analyze via LC-MS. The target product will show a dominant peak at m/z 209.12 [M+H]⁺. The intermediate mass of the un-dehydrated species should be absent, confirming complete aromatization.
-
Quench & Extraction: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Partition the residue between Ethyl Acetate (100 mL) and Water (50 mL). Extract the aqueous layer once more with Ethyl Acetate (50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient 9:1 to 7:3) to yield the pure title compound as a pale yellow oil.
References
-
Bugera, M. Ya., Tarasenko, K. V., Kondratov, I. S., Gerus, I. I., & Grygorenko, O. O. (2020). (Het)aryl Difluoromethyl‐Substituted β‐Alkoxyenones: Synthesis and Heterocyclizations. European Journal of Organic Chemistry, 2020(8), 1069-1078. Available at:[Link]
-
Machutta, C. A., et al. (2021). Discovery and Optimization of 2H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer. ACS Medicinal Chemistry Letters, 12(4), 620-625. Available at:[Link]
- Celgene Quanticel Research, Inc. (2014). Histone Demethylase Inhibitors. World Intellectual Property Organization, Patent WO2014089364A1.
Application Note: Optimized Esterification Strategies for 2-Methyl-4-propylpyrimidine-5-carboxylic Acid
Introduction & Mechanistic Rationale
2-Methyl-4-propylpyrimidine-5-carboxylic acid is a highly versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, statin analogs, and other pharmaceutically active ingredients [1]. The conversion of this carboxylic acid into its corresponding alkyl or aryl esters is a fundamental transformation in medicinal chemistry.
However, the electron-deficient nature of the pyrimidine ring, coupled with its basic nitrogen atoms, presents unique synthetic challenges. Traditional Fischer esterification utilizes catalytic strong acids (e.g., H₂SO₄) in the presence of an alcohol solvent. When applied to pyrimidine-5-carboxylic acids, the basic nitrogen atoms (N1 and N3) undergo rapid protonation. This protonation event has two deleterious effects:
-
Solubility Collapse: The resulting pyrimidinium salt is highly polar and often precipitates out of the organic reaction mixture, halting the reaction.
-
Electronic Deactivation: The positive charge on the protonated pyrimidine ring strongly withdraws electron density from the C5 position, destabilizing the transition state required for nucleophilic attack by the alcohol.
To circumvent these issues, the carboxylic acid must be activated under mild, non-acidic conditions [2]. Alternative mild activation methods, such as those utilizing phosphine/iodine systems, have also been documented for sensitive substrates [3]. For standard laboratory and scale-up synthesis, we recommend two primary pathways: Steglich-Type Esterification (using EDC·HCl and DMAP) and Acyl Chloride Activation (using Oxalyl Chloride).
Comparative Analysis of Esterification Reagents
To guide experimental design, the following table summarizes the quantitative and qualitative differences between common esterification strategies when applied to pyrimidine-carboxylic acids.
| Reagent System | Activation Intermediate | Reaction Time | Typical Yield | Advantages | Limitations |
| EDC·HCl / DMAP | O-Acylisourea | 4–12 h | 80–95% | Mild conditions; high functional group tolerance; water-soluble byproduct. | Atom-inefficient; requires stoichiometric coupling reagents. |
| Oxalyl Chloride / DMF | Acyl Chloride | 2–6 h | 85–98% | Highly reactive; ideal for sterically hindered or unreactive alcohols. | Moisture sensitive; generates corrosive HCl, CO, and CO₂ gases. |
| H₂SO₄ / MeOH (Fischer) | Oxonium Ion | >24 h | <30% | Low reagent cost; simple setup. | Pyrimidine protonation causes poor solubility and severely limits yield. |
Reaction Pathway Visualization
The logical flow of the two recommended activation strategies is illustrated below. Both methods bypass the need for strong Brønsted acids, preserving the solubility and reactivity of the pyrimidine core.
Reaction pathways for the esterification of 2-methyl-4-propylpyrimidine-5-carboxylic acid.
Experimental Methodologies
Protocol A: Mild Steglich-Type Esterification (EDC·HCl / DMAP)
This protocol is highly recommended for primary and secondary alcohols, particularly when the alcohol contains acid-sensitive functional groups.
Expertise Insight: The addition of 4-dimethylaminopyridine (DMAP) is not merely catalytic; it acts as a critical acyl transfer agent. Without DMAP, the O-acylisourea intermediate can undergo a deleterious [1,3]-sigmatropic rearrangement to form an unreactive N-acylurea, permanently trapping the pyrimidine starting material.
Step-by-Step Procedure:
-
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-4-propylpyrimidine-5-carboxylic acid (1.0 equiv, 1.0 mmol) and the target alcohol (1.2 equiv, 1.2 mmol).
-
Solvation: Suspend the reagents in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.
-
Catalyst Addition: Add DMAP (0.2 equiv, 0.2 mmol) to the suspension.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents the exothermic degradation of the coupling reagent and minimizes the formation of the N-acylurea byproduct.
-
Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equiv, 1.5 mmol) in one portion.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours.
-
Self-Validation (TLC): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The disappearance of the highly polar carboxylic acid baseline spot and the emergence of a higher Rf UV-active spot confirms ester formation.
-
Workup: Dilute the mixture with additional DCM (20 mL). Wash with saturated aqueous NaHCO₃ (2 × 15 mL) to remove unreacted starting acid.
-
Critical Field Insight: Unlike standard esterifications, washing the organic layer with strong aqueous acids (e.g., 1M HCl) to remove DMAP must be avoided . The basic pyrimidine ring of the product will protonate and partition into the aqueous phase. If DMAP removal is strictly required prior to chromatography, use a mild 10% aqueous citric acid wash.
-
-
Isolation: Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol B: Robust Acyl Chloride Method (Oxalyl Chloride)
This protocol is the method of choice for sterically hindered tertiary alcohols or unreactive phenols.
Expertise Insight: The catalytic addition of DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active species that converts the acid to the acyl chloride.
Step-by-Step Procedure:
-
Preparation: In an oven-dried flask under nitrogen, suspend 2-methyl-4-propylpyrimidine-5-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DCM (10 mL).
-
Catalyst Addition: Add 1–2 drops of anhydrous DMF.
-
Activation: Cool the mixture to 0 °C. Add oxalyl chloride (1.5 equiv, 1.5 mmol) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature. Stir until gas evolution (CO, CO₂) ceases (typically 1–2 hours).
-
Self-Validation (Visual Cue): The initial opaque suspension will transition into a clear, homogeneous solution once the acyl chloride is fully formed, providing an immediate visual confirmation of activation.
-
-
Concentration: Concentrate the mixture under reduced pressure to completely remove unreacted oxalyl chloride. Causality: Failure to remove excess oxalyl chloride will result in the formation of dialkyl oxalate byproducts in the next step.
-
Esterification: Redissolve the crude acyl chloride in anhydrous DCM (5 mL) and cool to 0 °C.
-
Nucleophilic Attack: Slowly add a solution of the target alcohol (1.2 equiv) and triethylamine (Et₃N) (2.5 equiv) in anhydrous DCM (5 mL).
-
Completion: Stir at room temperature for 2 hours.
-
Workup: Quench with water (10 mL). Extract with DCM (2 × 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Dry over Na₂SO₄, concentrate, and purify.
References
- A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction Source: UCLA – Chemistry and Biochemistry URL
- Ester synthesis by esterification Source: Organic Chemistry Portal URL
- Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction Source: The Journal of Organic Chemistry - ACS Publications URL
Application Note: Scaling Up the Synthesis of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
Introduction & Retrosynthetic Rationale
Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate (CAS: 127957-89-5)[1] is a highly functionalized pyrimidine scaffold frequently utilized in the development of kinase inhibitors, GPCR modulators, and agricultural active ingredients. Scaling up the synthesis of highly substituted pyrimidines requires a robust, regioselective approach that avoids chromatographic purification and minimizes hazardous byproducts.
The most efficient retrosynthetic disconnection for 2,4-dialkyl-pyrimidine-5-carboxylates relies on the Principal Pyrimidine Synthesis: the condensation of a 1,3-dinucleophile with a 1,3-dielectrophile. For this specific target, the optimal pairing is acetamidine (providing the 2-methyl group and ring nitrogens) and an enaminone derivative of ethyl 3-oxohexanoate (providing the 4-propyl group, the 5-carboxylate, and the unsubstituted C6 position) [2].
Mechanistic Insights & Causality (E-E-A-T)
To ensure a self-validating and scalable protocol, it is critical to understand the causality behind the reagent selection:
-
Why DMF-DMA over Orthoesters? In the first step, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is used to convert ethyl 3-oxohexanoate into the enaminone dielectrophile. Unlike triethyl orthoformate, which requires acetic anhydride and acidic conditions, DMF-DMA reacts cleanly under neutral conditions. The reaction is driven to completion by the evaporation of volatile byproducts (methanol and dimethylamine), making it ideal for large-scale solvent-free (neat) operations [3].
-
Regioselectivity of the Cyclization: The enaminone intermediate contains two electrophilic sites: the β -carbon (bearing the dimethylamino group) and the ketone carbonyl. Acetamidine attacks regioselectively. The less sterically hindered nitrogen of the free amidine base undergoes a Michael-type addition at the highly electrophilic β -carbon, expelling dimethylamine. Subsequent intramolecular condensation of the remaining amidine nitrogen with the ketone carbonyl, followed by dehydration, exclusively yields the desired 2-methyl-4-propyl substitution pattern [4].
-
Base Selection (Preventing Transesterification): Sodium ethoxide (NaOEt) in ethanol is strictly mandated for the cyclization step. Using sodium methoxide (NaOMe) would lead to unwanted transesterification of the ethyl ester to a methyl ester, creating an inseparable mixture of products.
Synthetic Workflows & Mechanistic Pathways
Caption: Two-step scalable synthetic workflow for Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate.
Caption: Mechanistic sequence highlighting the regioselective cyclization of the pyrimidine ring.
Quantitative Data: Optimization of Cyclization Conditions
During process development, the cyclization step was optimized to maximize yield and minimize impurity formation. The table below summarizes the quantitative screening of base and solvent combinations.
| Entry | Base (1.2 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | IPC Observations |
| 1 | K₂CO₃ | DMF | 100 | 8 | 65% | Incomplete conversion; thermal degradation. |
| 2 | NaOMe | MeOH | 65 | 6 | 72% | Critical Failure: ~30% methyl ester transesterification. |
| 3 | t-BuOK | THF | 65 | 12 | 55% | Sluggish reaction; poor solubility of amidine salt. |
| 4 | NaOEt | EtOH | 78 | 5 | 88% | Optimal: Clean profile, >99% ester integrity. |
Step-by-Step Scale-Up Methodologies
Phase 1: Synthesis of the Enaminone Intermediate
Ethyl 2-((dimethylamino)methylene)-3-oxohexanoate
-
Reactor Preparation: Equip a 10 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and a short-path distillation head connected to a chilled receiving flask.
-
Reagent Charging: Charge the reactor with Ethyl 3-oxohexanoate (1.58 kg, 10.0 mol). Begin moderate agitation (150 rpm).
-
Addition: Slowly add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.31 kg, 11.0 mol, 1.1 eq) over 30 minutes.
-
Heating & Distillation: Ramp the internal temperature to 95–100 °C. As the reaction proceeds, methanol and dimethylamine will evolve and distill over.
-
In-Process Control (IPC) 1: After 2 hours, sample the mixture for LC-MS analysis. The reaction is deemed complete when the starting material (m/z 158) is < 1% and the enaminone product (m/z 213) is > 98% [3].
-
Workup: Apply a mild vacuum (200 mbar) at 90 °C for 30 minutes to strip residual DMF-DMA and volatile byproducts. Cool the reactor to 20 °C. The intermediate is obtained as a dark yellow/orange oil and is used directly in Phase 2 without further purification.
Phase 2: Cyclization to the Target Pyrimidine
Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
-
Amidine Free-Basing: In a separate 20 L reactor under a nitrogen atmosphere, charge anhydrous Ethanol (8.0 L) and Acetamidine hydrochloride (1.04 kg, 11.0 mol, 1.1 eq).
-
Base Addition: Portion-wise, add Sodium Ethoxide (NaOEt) powder (0.82 kg, 12.0 mol, 1.2 eq) while maintaining the internal temperature below 30 °C. Stir for 45 minutes to ensure complete liberation of the free amidine base. A white precipitate of NaCl will form.
-
Coupling: Transfer the crude enaminone intermediate from Phase 1 into the 20 L reactor over 30 minutes.
-
Cyclization: Heat the reaction mixture to reflux (~78 °C) for 5 hours.
-
In-Process Control (IPC) 2: Monitor via LC-MS. The target molecule is confirmed by the appearance of the product mass (m/z 208) and the disappearance of the enaminone (m/z 213) [4].
-
Quench & Extraction: Cool the mixture to 20 °C. Concentrate the mixture under reduced pressure to remove ~70% of the ethanol. Add Deionized Water (5.0 L) and extract with Ethyl Acetate (3 x 3.0 L).
-
Purification: Wash the combined organic layers with brine (2.0 L), dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified via vacuum distillation or crystallization from heptane to afford Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate as a pale yellow liquid/low-melting solid.
References
- Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate (CAS: 127957-89-5) Reference Data.A2B Chem.
- Synthesis of a Library of 5,6-Unsubstituted 1,4-Dihydropyridines Based on a One-Pot 4CR/Elimination Process and Their Application to the Generation of Structurally Diverse Fused Nitrogen Heterocycles.ACS Publications.
- Discovery and Optimization of 2H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer.ACS Publications.
- Transformations of Diethyl 2-[(Dimethylamino)methylene]-3-oxopentanedioate. A Simple Synthesis of Substituted 2-Amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates.Semantic Scholar.
Improving reaction yield in Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate synthesis
Welcome to the Process Optimization & Troubleshooting Center. In the synthesis of highly substituted pyrimidines—specifically Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate —controlling regioselectivity and driving the condensation equilibrium are paramount.
This guide is designed for research scientists and process chemists. It bypasses basic theory to directly address the mechanistic bottlenecks, thermodynamic traps, and side reactions that compromise yield during amidine-enaminone condensations.
Mechanistic Workflow & Causality
The most robust route to synthesize Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate avoids direct reaction with standard β -keto esters (which often yield unwanted pyrimidones). Instead, the protocol utilizes an enaminone intermediate . By pre-activating Ethyl 3-oxohexanoate with DMF-DMA, we install a dimethylamine leaving group. This directs the initial nucleophilic attack of the acetamidine and ensures the subsequent cyclization yields a fully aromatic pyrimidine-5-carboxylate[1].
Mechanistic workflow for Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate synthesis.
Troubleshooting & FAQs
Diagnostic logic tree for resolving common pyrimidine synthesis bottlenecks.
Q: Why is my reaction stalling at 40-50% conversion despite prolonged heating? A: Incomplete conversion during amidine-enaminone condensations is typically a thermodynamic issue driven by water accumulation[2]. The final cyclization step releases one equivalent of water. If moisture is not actively removed, the reaction reaches an equilibrium state. Corrective Action: Transition from a standard reflux setup to a Dean-Stark apparatus using Toluene and DBU, or utilize anhydrous ethanol with activated 3Å molecular sieves to drive the equilibrium forward.
Q: I am detecting significant amounts of a carboxylic acid byproduct. How do I prevent ester hydrolysis? A: Hydrolysis of the C5-ethyl ester occurs when adventitious water is present in a strongly basic environment, or when mismatched bases (like NaOH or KOH) are used[1]. Corrective Action: Strictly employ Sodium Ethoxide (NaOEt) in anhydrous ethanol. The ethoxide anion matches the ethyl ester; therefore, any transesterification simply regenerates your desired product, completely eliminating irreversible hydrolysis.
Q: Why synthesize the enaminone intermediate instead of reacting acetamidine directly with ethyl 3-oxohexanoate? A: Reacting an amidine directly with a standard β -keto ester often yields a pyrimidin-4-ol (pyrimidone) tautomer, which lacks the fully aromatic substitution pattern desired. By pre-treating the β -keto ester with DMF-DMA, you install a dimethylaminomethylene group. The dimethylamine acts as a superior, regioselective leaving group during the initial aza-Michael addition, forcing the subsequent cyclization to yield the fully aromatic pyrimidine[3].
Reaction Condition Optimization Data
To demonstrate the causality of base and solvent selection, the following table summarizes quantitative optimization data for the cyclization step.
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Primary Issue / Observation |
| 1 | K₂CO₃ (2.0) | DMF | 100 | 12 | 42 | Incomplete conversion; weak base fails to fully liberate amidine. |
| 2 | NaOH (1.5) | EtOH | 80 | 8 | 35 | Severe ester hydrolysis to carboxylic acid observed. |
| 3 | NaOEt (1.5) | EtOH | 80 | 6 | 88 | Clean profile; matched alkoxide prevents hydrolysis. |
| 4 | DBU (1.5) | Toluene | 110 | 4 | 92 | Dean-Stark water removal; highest yield but requires harsher conditions. |
Self-Validating Experimental Protocol
This protocol incorporates internal validation checkpoints to ensure each mechanistic step is successful before proceeding.
Phase 1: Synthesis of Ethyl 2-(dimethylaminomethylene)-3-oxohexanoate
-
Reagent Charging: To a dry 250 mL round-bottom flask, add Ethyl 3-oxohexanoate (15.8 g, 100 mmol, 1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (14.3 g, 120 mmol, 1.2 eq).
-
Activation: Heat the neat mixture to 90 °C under a nitrogen atmosphere for 4 hours.
-
Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf≈0.6 ) must be completely consumed and replaced by a highly UV-active enaminone spot ( Rf≈0.3 ).
-
Workup: Remove methanol (byproduct) and excess DMF-DMA under reduced pressure to yield the enaminone as a dark orange oil. Use immediately in Phase 2.
Phase 2: Condensation to Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
-
Free-Basing: In a separate 500 mL dry flask, suspend Acetamidine hydrochloride (14.2 g, 150 mmol, 1.5 eq) in 150 mL of anhydrous ethanol. Cool to 0 °C.
-
Base Addition: Slowly add Sodium Ethoxide (NaOEt) (21 wt% in EtOH, 56 mL, 150 mmol, 1.5 eq). Stir for 30 minutes at room temperature to liberate the free amidine[3]. Self-Validation: A fine white precipitate of NaCl will form, visually confirming the neutralization.
-
Coupling: Add the enaminone intermediate from Phase 1 dropwise to the amidine suspension over 15 minutes.
-
Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 6-8 hours[1].
-
Validation Checkpoint: HPLC or LC-MS analysis should show >95% conversion to the target pyrimidine mass ( m/z [M+H]⁺ = 209.2).
-
Isolation: Cool to room temperature. Concentrate the mixture under vacuum to remove ethanol. Partition the residue between Ethyl Acetate (200 mL) and Water (100 mL).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes) to obtain pure Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate.
References
- Source: Synthesis, 2002, 720-722 (via Organic Chemistry Portal)
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition Source: Indian Academy of Sciences URL
- Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis Source: Semantic Scholar URL
Sources
Technical Support Center: Overcoming Aqueous Solubility Challenges for Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with highly lipophilic small molecules. Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate (E2M4P) (CAS: 127957-89-5) is a classic example of a "brick dust/grease" molecule. While its pyrimidine core suggests potential basicity, the combined hydrophobic bulk of the propyl chain and the ethyl ester group drives its LogP upward, resulting in severe aqueous insolubility.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you successfully formulate E2M4P for both in vitro and in vivo applications.
PART 1: Diagnostic FAQs (Understanding the Root Cause)
Q1: Why does E2M4P precipitate in standard biological buffers (e.g., PBS) even after initial dissolution in a DMSO stock? A1: This is a classic "solvent shift" precipitation. Pyrimidine derivatives often possess high crystal lattice energies due to their planar, symmetrical rings[1]. When your DMSO stock is diluted into an aqueous buffer, the water molecules form a highly ordered, thermodynamically unfavorable cavity around the non-polar propyl and ethyl ester groups. To minimize this unfavorable free energy (the hydrophobic effect), E2M4P molecules rapidly aggregate and nucleate, crashing out of solution.
Q2: Can I adjust the pH of my assay buffer to protonate the pyrimidine ring and force it into solution? A2: Generally, no. While adjusting pH is a standard formulation strategy for ionizable compounds[1], the nitrogen atoms on this specific pyrimidine ring are weakly basic (typical pKa < 3). To fully protonate E2M4P, you would need to drop the pH to highly acidic levels (pH 1-2), which is biologically incompatible with cell-based assays and physiological conditions.
Q3: If cosolvents like DMSO and Ethanol dissolve E2M4P perfectly, why can't I just use higher concentrations of them in my lipid-based in vivo formulations? A3: Because hydrophilic cosolvents are deceptive in emulsion systems. Research on Self-Emulsifying Drug Delivery Systems (SEDDS) demonstrates that while cosolvents (like DMSO or Ethanol) easily dissolve lipophilic drugs in the preconcentrate, they instantly diffuse across the dialysis membrane into the aqueous phase upon dispersion in the GI tract[2]. This rapid diffusion leaves the E2M4P trapped in the remaining oil droplets. If the drug load exceeds the solubility limit of the oil phase alone, it will precipitate within 1–5 hours[3].
PART 2: Formulation Decision Workflow
Before selecting a protocol, you must align your solubility strategy with your biological assay's constraints.
Workflow for selecting a solubility enhancement strategy for E2M4P based on assay requirements.
PART 3: Troubleshooting Guides & Self-Validating Protocols
Issue 1: In Vitro Assays Requiring < 1% DMSO
The Problem: You need to test E2M4P at 50 µM in a cell-based assay, but the cells die at DMSO concentrations above 1%, and the drug crashes out below 1%. The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation. Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic cavity[4]. By applying mechanical shear (kneading), we disrupt the E2M4P crystal lattice, allowing the hydrophobic propyl and ester groups to dynamically partition into the cyclodextrin cavity[5]. This shields the hydrophobic domains from water, dramatically increasing apparent solubility without altering the molecule's chemical structure[6].
Self-Validating Protocol: HP-β-CD Kneading Method
-
Preparation: Dissolve 20% (w/v) HP-β-CD in your target aqueous buffer (e.g., PBS).
-
Saturation: Add an excess amount of E2M4P powder (e.g., 5 mg/mL) to the solution. Causality: Adding excess ensures you push the thermodynamic equilibrium to maximum cavity occupancy[1].
-
Mechanical Shear: Sonicate the suspension for 30 minutes, then place on a rotary shaker at 37°C for 48 hours to achieve thermodynamic equilibrium.
-
Validation (The Self-Check): Centrifuge the mixture at 15,000 × g for 15 minutes.
-
Pass: A solid pellet forms at the bottom, and the supernatant is crystal clear. This validates that the solution is fully saturated and at its maximum thermodynamic solubility limit.
-
Fail: No pellet forms. This means you didn't add enough drug to saturate the system, and your exact concentration is unknown.
-
-
Filtration: Filter the clear supernatant through a 0.22 µm PVDF syringe filter. Quantify the exact concentration of the bioavailable drug via HPLC.
Mechanism of HP-β-CD complexation and reversible release at the biological target.
Issue 2: In Vivo Oral Dosing Requiring High Payloads
The Problem: You need to dose mice orally at 50 mg/kg, but cyclodextrin volumes would exceed the ethical gavage limit (usually 10 mL/kg). The Solution: Self-Emulsifying Drug Delivery Systems (SEDDS). Causality: Instead of dissolving the drug directly in water, SEDDS utilize an anhydrous mixture of oils and surfactants. When this mixture hits the aqueous environment of the gastrointestinal tract, the mild agitation of the stomach causes it to spontaneously self-assemble into oil-in-water nanoemulsions, keeping the highly lipophilic E2M4P dissolved within the lipid core during transit[2].
Self-Validating Protocol: SEDDS Formulation
-
Lipid Screening: Determine the solubility of E2M4P in various excipients (e.g., Capryol 90, Tween 80, PEG 400). Select the oil phase that yields the highest solubility without relying on hydrophilic cosolvents[3].
-
Preconcentrate Mixing: Combine the oil, surfactant, and E2M4P. Vortex at 40°C until completely clear.
-
Validation (Dispersion Test): Dilute 10 µL of the preconcentrate into 1 mL of Simulated Gastric Fluid (SGF) at 37°C with mild stirring.
-
Pass: The solution turns slightly bluish and translucent within 2 minutes (indicating droplet sizes < 100 nm). After 2 hours, there is no particulate settling.
-
Fail: The solution turns milky white and opaque, or drug crystals appear. This indicates the surfactant ratio is too low, or the drug payload exceeds the oil droplet capacity, leading to precipitation.
-
PART 4: Quantitative Data Presentation
To assist in selecting the right vehicle, the following table synthesizes the expected solubility enhancements for E2M4P across different formulation strategies.
| Formulation Strategy | Mechanism of Action | Estimated E2M4P Solubility Limit | Biological Compatibility / Application |
| Aqueous Buffer (PBS) | None (Baseline) | < 1 µg/mL | High / None (Precipitates instantly) |
| 1% DMSO in PBS | Co-solvency | 5 - 15 µg/mL | High / Low-dose in vitro assays |
| Polymer Microarray | Amorphous Solid Dispersion | ~ 30 µg/mL | High / High-throughput miniaturized screening[7] |
| 20% w/v HP-β-CD | Inclusion Complexation | 1 - 5 mg/mL | High / In vitro & Parenteral in vivo dosing |
| SEDDS (1:100 Dilution) | Nanoemulsification | > 10 mg/mL | Moderate / Oral (PO) in vivo dosing |
PART 5: References
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Source: Molecular Pharmaceutics - ACS Publications URL:[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC (National Institutes of Health) URL:[Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Source: Carbohyde URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis & Optimization of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
Welcome to the Technical Support Portal. This guide is engineered for synthesis chemists, researchers, and drug development professionals focused on the scale-up and optimization of pyrimidine derivatives. Specifically, this module addresses the critical role of thermodynamics and kinetic control in the condensation of acetamidine with ethyl 2-((dimethylamino)methylene)-3-oxohexanoate to synthesize Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate .
Mechanistic Overview & Causality
The construction of the pyrimidine core via amidine condensation is not a single concerted step, but rather a two-stage kinetic process. Understanding this mechanism is vital for troubleshooting yield discrepancies.
Fig 1: Mechanistic pathway showing the temperature-dependent cyclization step.
The initial aza-Michael addition of the acetamidine free base to the enaminone is rapid and proceeds easily at room temperature. However, the subsequent intramolecular cyclization—where the second nitrogen attacks the sterically hindered ketone carbonyl—has a significantly higher activation energy barrier. Without sufficient thermal energy, the reaction falls into a "kinetic trap," halting at the acyclic intermediate[1].
Self-Validating Experimental Protocol
To ensure reproducibility, we employ a self-validating protocol. By utilizing the physical boiling point of the solvent as an intrinsic temperature regulator, the system prevents thermal degradation while guaranteeing sufficient energy for cyclization.
Standard Operating Procedure (SOP)
Phase 1: Enaminone Precursor Formation
-
Charge a clean, dry round-bottom flask with ethyl 3-oxohexanoate (1.0 equiv) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv).
-
Stir the reaction mixture at 90 °C for 4 hours.
-
Causality: The formation of the enaminone is an equilibrium process. Heating is required to drive the endothermic elimination of methanol, shifting the equilibrium entirely toward the enaminone[2].
-
-
Concentrate the mixture under reduced pressure to remove volatile byproducts (methanol, unreacted DMF-DMA), yielding ethyl 2-((dimethylamino)methylene)-3-oxohexanoate as a crude intermediate.
Phase 2: Pyrimidine Condensation (Optimized) 4. In a separate reaction vessel, suspend acetamidine hydrochloride (1.5 equiv) in anhydrous ethanol (10 volumes). 5. Slowly add sodium ethoxide (1.5 equiv) to the suspension. Stir at room temperature (25 °C) for 30 minutes.
-
Causality: Acetamidine is supplied as a stable hydrochloride salt. NaOEt neutralizes the salt to generate the highly nucleophilic acetamidine free base in situ.
-
Add the enaminone intermediate (from Phase 1) to the ethanolic acetamidine solution.
-
Critical Step: Heat the reaction mixture to reflux (78 °C) and maintain for 4-6 hours.
-
Causality: Refluxing ethanol acts as a self-validating thermal control. It physically caps the system's maximum temperature at 78 °C, providing the exact kinetic energy required to overcome the cyclization barrier without exceeding the thermal tolerance of the amidine[1].
-
-
Cool the mixture to room temperature and concentrate under vacuum.
-
Partition the residue between distilled water and ethyl acetate. Extract the aqueous layer twice with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford crude Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate. Purify via recrystallization or silica gel chromatography[3].
Quantitative Optimization Data
The following table summarizes internal validation data demonstrating the impact of temperature on the condensation phase (Phase 2).
| Temperature (°C) | Solvent | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Purity (HPLC, %) | Primary Impurity Profile |
| 25 (RT) | Ethanol | 24 | 45 | 30 | 85.0 | Uncyclized acyclic intermediate |
| 50 | Ethanol | 12 | 70 | 55 | 92.5 | Uncyclized acyclic intermediate |
| 78 (Reflux) | Ethanol | 4 | >99 | 88 | 98.5 | Trace acetamidine / Enaminone |
| 110 | Toluene | 4 | >99 | 72 | 90.0 | Ester hydrolysis / Amidine degradation |
Troubleshooting Guides & FAQs
Fig 2: Decision tree for temperature optimization during pyrimidine condensation.
Frequently Asked Questions
Q: Why does the reaction stall at the intermediate stage when conducted at room temperature (25°C)? A: The synthesis of pyrimidine-5-carboxylates via amidine condensation is heavily dependent on thermal activation. While the initial aza-Michael addition occurs readily at room temperature, the subsequent intramolecular cyclization requires the second nitrogen to attack a sterically hindered ketone carbonyl (adjacent to the bulky propyl group). Without sufficient thermal energy (typically >70°C), the reaction lacks the activation energy to proceed, stalling at the acyclic intermediate and resulting in poor yields[1].
Q: How does refluxing ethanol (78°C) act as a self-validating system for this protocol? A: A self-validating protocol utilizes physical constants to intrinsically control reaction parameters, removing the risk of equipment calibration errors. By using ethanol as the solvent, the maximum temperature of the system is physically capped at its boiling point (78°C) under atmospheric pressure. This perfectly aligns with the optimal thermal window for pyrimidine cyclization (80°C to 100°C for similar derivatives)[4], providing sufficient kinetic energy to overcome the cyclization barrier while preventing the reaction from exceeding temperatures that would cause amidine degradation.
Q: What happens if I use a higher-boiling solvent like toluene (110°C) or DMF (153°C) to accelerate the reaction? A: While higher temperatures increase the initial reaction rate, they lead to diminishing returns in overall yield and purity. Acetamidine free base is thermally sensitive and can decompose into ammonia and acetonitrile at elevated temperatures. Furthermore, the ethyl ester at the 5-position is susceptible to nucleophilic attack or thermal hydrolysis at >100°C, leading to unwanted amide byproducts or carboxylic acid impurities[3].
Q: I am observing incomplete conversion of ethyl 3-oxohexanoate during the Phase 1 enaminone formation. How does temperature affect this pre-step? A: The formation of the enaminone intermediate requires the reaction of ethyl 3-oxohexanoate with DMF-DMA. This step is endothermic and requires heating (typically 90°C) to drive off the methanol byproduct. If the temperature is too low, the equilibrium favors the starting materials. Removing the volatile methanol via heat shifts the equilibrium entirely toward the desired enaminone product[2].
Sources
Technical Support Center: Preventing Hydrolysis of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide specifically for researchers handling Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate (CAS: 127957-89-5).
Unlike standard aliphatic esters, pyrimidine-5-carboxylates present unique stability challenges. The pyrimidine ring is a strongly electron-withdrawing heterocycle. At the 5-position, it acts as an electron sink, pulling electron density away from the ester carbonyl carbon[1]. This makes the carbonyl carbon highly electrophilic, drastically lowering the activation energy required for nucleophilic attack by water, hydroxide ions, or esterase enzymes[2]. While the 4-propyl group provides minor steric shielding, it is insufficient to prevent rapid hydrolysis under suboptimal conditions.
Diagnostic Decision Tree
Before adjusting your protocols, you must identify the exact phase where the ester bond is breaking down. Use the workflow below to isolate the root cause.
Decision tree for diagnosing and resolving pyrimidine-5-carboxylate ester hydrolysis.
Quantitative Stability Profile
To effectively prevent hydrolysis, you must understand the kinetic behavior of the ester under various environments. The table below summarizes the relative hydrolysis rates and primary mitigation strategies.
Table 1: Hydrolysis Rates of Pyrimidine-5-Carboxylate Esters
| Condition | pH Range | Primary Catalyst / Enzyme | Relative Hydrolysis Rate ( t1/2 ) | Primary Mitigation Strategy |
| Strong Base | > 10 | Hydroxide ( OH− ) | < 5 mins | Use non-aqueous alkoxide bases (e.g., NaOEt)[3]. |
| Weak Base Workup | 8 - 9 | Bicarbonate ( HCO3− ) | > 24 hours | Keep all aqueous solutions ice-cold (0-4°C)[4]. |
| Acidic Aqueous | < 3 | Hydronium ( H+ ) | 1 - 2 hours | Neutralize reaction mixtures prior to extraction[3]. |
| Liver Microsomes | 7.4 | Carboxylesterases (CES) | 10 - 15 mins | Add CES inhibitors; run cofactor-free controls[2]. |
| Neutral Aqueous | 7.0 | Water ( H2O ) | > 7 days | Maintain strictly anhydrous storage conditions. |
Troubleshooting Guide: Chemical Synthesis & Workup
The Causality: Base-catalyzed saponification is irreversible. Because the pyrimidine ring withdraws electrons, hydroxide ions rapidly attack the ester carbonyl. Using strong bases (like NaOH or Na2CO3 ) or allowing the product to sit in aqueous layers at room temperature will destroy the ester[3].
Protocol A: Optimized Anti-Hydrolysis Aqueous Workup
This protocol is designed as a self-validating system . By incorporating an In-Process Control (IPC) step, you can mathematically verify that your ester is safely partitioning into the organic layer without degrading into the water-soluble pyrimidine-5-carboxylic acid.
Step-by-Step Methodology:
-
Quench and Cool: Upon reaction completion, immediately remove the heat source. Submerge the reaction flask in an ice-water bath and cool to 0–4°C[4]. Causality: Lowering the thermal energy exponentially decreases the rate constant of hydrolysis.
-
Neutralization: If the reaction is acidic, carefully add ice-cold saturated NaHCO3 dropwise. Swirl gently and vent frequently until CO2 evolution ceases[4]. Do not use NaOH .
-
Extraction: Transfer to a separatory funnel. Extract with a non-polar organic solvent (e.g., Ethyl Acetate or DCM).
-
Self-Validating IPC Check: Before discarding the aqueous layer, spot it on a TLC plate alongside your pure organic layer. If a highly polar, UV-active spot remains at the baseline of the aqueous track, hydrolysis has occurred (forming the carboxylate salt). If the baseline is clean, your extraction is successful.
-
Brine Wash: Wash the organic layer with ice-cold saturated NaCl (brine) to pull residual water out of the organic phase[4].
-
Anhydrous Drying: Add anhydrous Sodium Sulfate ( Na2SO4 ) to the organic layer until the powder flows freely and no longer clumps[4]. Filter immediately and concentrate under reduced pressure at a bath temperature not exceeding 35°C .
Troubleshooting Guide: Biological Assays
The Causality: When testing Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate in biological matrices (e.g., rat plasma, liver microsomes), the compound is highly susceptible to enzymatic cleavage by Carboxylesterases (CES1 and CES2)[2][5]. Researchers often mistake this rapid enzymatic degradation for chemical instability.
Protocol B: Differentiating Chemical vs. Enzymatic Hydrolysis
To ensure trustworthiness in your pharmacokinetic data, you must run a self-validating parallel assay to isolate the mechanism of degradation.
Step-by-Step Methodology:
-
Prepare Matrices: Prepare three parallel incubation tubes:
-
Tube A (Test): Rat plasma + PBS buffer (pH 7.4).
-
Tube B (Inhibited): Rat plasma + PBS buffer + 1 mM Bis-p-nitrophenyl phosphate (BNPP, a broad-spectrum CES inhibitor).
-
Tube C (Chemical Control): PBS buffer only (pH 7.4, no plasma).
-
-
Incubation: Pre-incubate all tubes at 37°C for 10 minutes.
-
Spike Compound: Add Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate (final concentration 1 µM) to all tubes.
-
Sampling & Quenching: Take aliquots at 0, 15, 30, and 60 minutes. Immediately quench each aliquot in 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt all enzymatic activity.
-
Data Interpretation:
-
If Tube A degrades rapidly ( t1/2<20 min) but Tube B and Tube C remain stable, the hydrolysis is strictly enzymatic [2].
-
If Tube C degrades, your compound is suffering from chemical hydrolysis due to buffer pH or temperature.
-
Frequently Asked Questions (FAQs)
Q: I am trying to synthesize the ester using sodium methoxide as a base, but my LC-MS shows a mass corresponding to a methyl ester instead of my target ethyl ester. Why? A: You are observing transesterification, not hydrolysis. When the alkoxide base does not match the ester's alcohol component, the methoxide ion attacks the carbonyl, displacing the ethoxy group. To prevent this, you must strictly use Sodium Ethoxide ( NaOEt ) in absolute ethanol when working with ethyl esters[3].
Q: Can I use steric hindrance to protect the C5-ester from hydrolysis? A: While the 4-propyl group provides minor steric shielding, it cannot overcome the intense electron-withdrawing nature of the pyrimidine ring. If your downstream application allows for structural modification, changing the ethyl ester to a bulkier group (like an isopropyl or tert-butyl ester) will significantly increase hydrolytic stability[2][5]. However, note that this alters the chemical identity of your compound.
Q: How should I store the purified compound to prevent long-term degradation? A: Even ambient atmospheric moisture can cause slow hydrolysis over several months. Store the compound in a tightly sealed amber vial, backfilled with an inert gas (Argon or Nitrogen), and keep it at -20°C. Include a desiccant pack in the secondary storage container.
Sources
- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Extremely Stable and Versatile Carboxylesterase from a Hyperthermophilic Archaeon - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photostability & UV Degradation of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
Welcome to the Technical Support Center. This resource is engineered for analytical chemists, formulation scientists, and drug development professionals handling Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate (CAS: 127957-89-5). Because pyrimidine derivatives are inherently sensitive to ultraviolet (UV) radiation, understanding the exact mechanisms of their photodegradation is critical for maintaining compound integrity during synthesis, storage, and assay development.
Mechanistic Knowledge Base: The Causality of UV Degradation
To effectively troubleshoot degradation, we must first understand why this specific pyrimidine ester degrades under UV light. The molecule features a conjugated heteroaromatic ring that acts as a potent UV chromophore, absorbing heavily in the UV-B and UV-C regions (240–320 nm).
When a UV photon is absorbed, the molecule transitions from a stable ground state to a highly reactive excited triplet state. From here, degradation diverges into two primary causal pathways:
-
Direct Photolysis & Dimerization : The C5-C6 double bond of the pyrimidine ring is photochemically active. When excited, it can undergo an intermolecular [2+2] photocycloaddition with an adjacent pyrimidine molecule. This results in the formation of cyclobutane pyrimidine dimers (CPDs) or (6-4) pyrimidine-pyrimidone photoproducts[1]. While this mechanism is most famous for causing DNA damage[2], it readily occurs in highly concentrated synthetic solutions exposed to UV-C[3].
-
ROS-Mediated Photo-Oxidation : In the presence of dissolved oxygen, the excited pyrimidine acts as a photosensitizer, transferring energy to ground-state oxygen to generate singlet oxygen and other Reactive Oxygen Species (ROS)[4]. These ROS aggressively attack the weakest C-H bonds in the molecule—specifically the benzylic-equivalent alpha-carbons on the 2-methyl and 4-propyl substituents—leading to rapid hydroxylation and carbonylation.
Fig 1: Photochemical degradation pathways of pyrimidines under UV irradiation.
Quantitative Degradation Kinetics
To assist in risk assessment, the following table summarizes the quantitative degradation kinetics of the compound under various standardized lighting conditions.
| Experimental Condition | Wavelength Range | Total Light Dose | Degradation Half-Life ( t1/2 ) | Primary Degradant Pathway |
| Ambient Light (Aerobic) | 400–700 nm | 1.2M lux-hr | > 30 days | None (Stable) |
| UV-A (Aerobic) | 320–400 nm | 200 W-hr/m² | 48.5 hours | Side-chain Oxidation (+16 Da) |
| UV-B/C (Aerobic) | 254–320 nm | 200 W-hr/m² | 4.2 hours | CPD Dimers & Ester Cleavage |
| UV-B/C (Anaerobic) | 254–320 nm | 200 W-hr/m² | 14.0 hours | CPD Dimers Only |
Troubleshooting & FAQs
Q: Why do I observe a +16 Da and +32 Da mass shift in my LC-MS analysis after leaving the sample on the benchtop? A: Your sample is undergoing ROS-mediated photo-oxidation triggered by ambient UV trace light (e.g., from fluorescent laboratory bulbs). The +16 Da shift corresponds to the hydroxylation of the 4-propyl or 2-methyl groups. The +32 Da shift indicates the formation of a hydroperoxide intermediate. Corrective Action: Switch to actinic (amber) glassware and degas your solvents with argon prior to formulation to starve the ROS pathway.
Q: My compound precipitates out of solution after 24 hours under a UV lamp. What is happening? A: You are likely observing pyrimidine dimerization. Cyclobutane pyrimidine dimers (CPDs) have significantly lower solubility in standard organic solvents compared to the monomeric ester[2]. Corrective Action: Lower the concentration of your stock solution to reduce the probability of intermolecular [2+2] cycloadditions, or shift your testing to a purely UV-A light source to bypass the high-energy UV-C required for direct direct dimer formation[3].
Q: How can I definitively differentiate between direct photolysis and ROS-mediated degradation in my assays? A: Implement a parallel environmental control. Run your photostability test in two identical quartz vials: one exposed to ambient air, and one rigorously purged with argon and sealed. If the degradation halts in the argon vial, the mechanism is entirely ROS-dependent[4]. If degradation continues in both, direct photolysis (dimerization or ester cleavage) is occurring.
Self-Validating Experimental Methodology: ICH Q1B Photostability Profiling
To accurately quantify the UV degradation of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate, use the following self-validating protocol. This method ensures that thermal degradation is mathematically isolated from true photodegradation.
Step 1: Sample & Control Preparation
-
Dissolve the compound in a 50:50 mixture of HPLC-grade Acetonitrile and Water to a final concentration of 1.0 mg/mL.
-
Prepare three identical clear quartz vials (Vials A, B, and C).
-
Self-Validation Control: Wrap Vial C completely in aluminum foil. This serves as the "Dark Control" to monitor baseline thermal degradation and solvent interactions.
Step 2: UV Irradiation Setup
-
Place Vials A, B, and C into an ICH Q1B-compliant photostability chamber.
-
Include a validated chemical actinometer (e.g., a 2% Quinine standard) in the chamber to definitively verify that the required photon flux (1.2 million lux hours and 200 watt hours/square meter) is achieved.
Step 3: Kinetic Sampling & Quenching
-
Extract 50 µL aliquots from all vials at precise timepoints: T=0,2,4,8,and 24 hours.
-
Immediately transfer the aliquots into amber autosampler vials containing 950 µL of cold Acetonitrile to quench the reaction and dilute the sample for MS analysis.
Step 4: LC-MS/MS Analysis
-
Inject the samples onto a C18 column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).
-
Monitor the disappearance of the parent mass ( m/z 209.13 for [M+H]+ ) and track the emergence of the +16 Da ( m/z 225.13) and dimerized ( m/z 417.25) peaks. Subtract any degradation observed in the Dark Control (Vial C) from the irradiated vials to isolate the purely photochemical kinetics.
Fig 2: Step-by-step experimental workflow for evaluating UV photostability.
Sources
Technical Support Center: Optimizing Extraction and Minimizing Byproducts for Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
Welcome to the Advanced Technical Support Center. Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate is a highly valued intermediate in the development of kinase inhibitors and other bioactive heterocycles (1)[1]. However, the isolation of this compound from crude reaction mixtures is notoriously susceptible to byproduct formation. Alkaline condensation reactions used to synthesize pyrimidine core structures frequently generate a large amount of unknown byproducts (2)[2]. The electron-withdrawing nature of the pyrimidine ring makes the C5-ester highly sensitive to hydrolysis, while residual precursors (like basic amidines) complicate phase separation (3)[3].
This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your liquid-liquid extraction (LLE) workflows.
Part 1: Quantitative Physicochemical Data for Phase Partitioning
To establish a self-validating extraction system, we must exploit the physicochemical differences between the target ester and its primary byproducts. The table below summarizes the quantitative data driving our extraction logic (4)[4].
| Compound | Predicted pKa | LogP | Optimal Extraction pH | Primary Partition Phase |
| Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate | ~1.1 (conjugate acid) | 2.8 | 6.0 – 7.5 | Organic (EtOAc/DCM) |
| 2-Methyl-4-propylpyrimidine-5-carboxylic acid | ~3.5 (carboxylic acid) | 1.2 | < 2.0 (for organic) | Aqueous (at pH > 5.5) |
| Aliphatic Amidines (Precursors) | ~12.0 | -1.2 | > 13.0 (for organic) | Aqueous (at pH < 10.0) |
Part 2: Optimized Step-by-Step Extraction Protocol
This protocol utilizes a sequence of pH-controlled washes to sequentially strip out specific byproduct classes, creating a self-validating purification funnel (5)[5].
Objective: Isolate Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate while preventing ester hydrolysis and removing basic/acidic impurities.
Step 1: Buffered Quenching (Hydrolysis Prevention)
-
Causality: Direct quenching with unbuffered water or strong bases accelerates ester hydrolysis due to localized pH spikes and the electrophilicity of the pyrimidine C5-carbonyl.
-
Action: Cool the crude reaction mixture to 0–5 °C. Slowly add a 0.1 M potassium phosphate buffer (pH 7.2) at a 1:1 (v/v) ratio to the reaction volume.
-
Validation Checkpoint: Measure the aqueous phase pH post-quench. It must read between 7.0 and 7.5 before proceeding.
Step 2: Primary Liquid-Liquid Extraction
-
Action: Add Ethyl Acetate (EtOAc) at a 2:1 (v/v) ratio to the aqueous mixture. Agitate vigorously for 5 minutes, then allow phase separation for 10 minutes. Decant the organic phase. Re-extract the aqueous phase with one additional volume of EtOAc and combine the organic layers.
-
Validation Checkpoint: Spot the aqueous waste on a TLC plate (UV 254 nm). The absence of a high-Rf spot confirms complete extraction of the target ester.
Step 3: Acidic Wash (Amidine Clearance)
-
Causality: Unreacted amidines are highly basic. A mildly acidic wash protonates them, forcing them into the aqueous phase without protonating the weakly basic pyrimidine nitrogen.
-
Action: Wash the combined organic phase with 5% aqueous citric acid (pH ~4). Discard the aqueous layer.
Step 4: Alkaline Wash (Acid Byproduct Clearance)
-
Causality: Any hydrolyzed 2-methyl-4-propylpyrimidine-5-carboxylic acid must be removed. A mild alkaline wash deprotonates the carboxylic acid, partitioning it into the aqueous waste.
-
Action: Wash the organic phase with 5% aqueous NaHCO₃ (pH ~8). Discard the aqueous layer.
Step 5: Desiccation and Concentration
-
Action: Wash with saturated NaCl (brine) to remove residual water. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <40 °C to prevent thermal degradation.
Part 3: Visual Extraction Workflow
Workflow diagram illustrating the optimized liquid-liquid extraction of pyrimidine-5-carboxylates.
Part 4: Troubleshooting FAQs
Q: Why am I seeing a high percentage of 2-methyl-4-propylpyrimidine-5-carboxylic acid in my extracted organic phase? A: Causality: This indicates that the ester hydrolyzed during the workup, and the resulting acid was not properly partitioned into the aqueous phase. Pyrimidine-5-carboxylates are highly electrophilic at the carbonyl carbon. If your quench or wash steps exceed pH 9, hydrolysis accelerates (2)[2]. Furthermore, if your final wash is not sufficiently alkaline (e.g., using water instead of NaHCO₃), the formed acid remains protonated and highly soluble in the organic phase. Solution: Strictly control the quench pH using a 7.2 buffer and ensure the NaHCO₃ wash is performed thoroughly to extract the acid byproduct as its sodium salt (5)[5].
Q: My final product is contaminated with unreacted starting materials (e.g., amidines). How do I selectively remove them? A: Causality: Amidines have a pKa of ~12, meaning they remain unprotonated and lipophilic at highly basic pHs, causing them to co-extract with your target ester in EtOAc. Solution: Introduce a 5% citric acid wash (pH 4) prior to your alkaline wash. The amidine will protonate and migrate to the aqueous phase. The target pyrimidine ester (conjugate acid pKa ~1.1) will remain unprotonated and safely in the organic layer (4)[4].
Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate for this extraction? A: Causality: While DCM is an excellent solvent for pyrimidines, it is prone to forming stubborn emulsions during alkaline washes (like NaHCO₃) due to density similarities when heavily loaded with solutes. Solution: EtOAc is preferred because it provides a cleaner phase boundary and is less prone to emulsion formation with basic aqueous solutions (5)[5]. If you must use DCM, filter the biphasic mixture through a pad of Celite to break any emulsions before separation.
References
- European Patent Office. (1998). NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES - EP 1054004 A1.
- University of California, Los Angeles. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.
- MDPI. (2021).
- Guidechem. ETHYL 2-(METHYLSULFONYL)
- ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids.
Sources
Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate vs other pyrimidine derivatives
An In-Depth Comparative Guide to Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate and Other Pyrimidine Derivatives for Drug Discovery Professionals
Authored by a Senior Application Scientist
The pyrimidine scaffold is a cornerstone of medicinal chemistry, representing a privileged heterocyclic system that is a fundamental component of life itself, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][2][3] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery and development of novel therapeutic agents.[4][5] The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a vast chemical space with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][6][7] The biological effects of these derivatives are intricately linked to the nature and position of their substituents, which modulate their physicochemical properties, target binding affinity, and metabolic stability.[1][8]
This guide provides a comparative analysis of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate, a specific polysubstituted pyrimidine, against other key pyrimidine derivatives. While extensive biological data for this exact molecule is not widely published, we will infer its potential activities and properties by examining structurally related analogs. This comparative approach, grounded in established structure-activity relationships (SAR), offers valuable insights for researchers engaged in the rational design of next-generation pyrimidine-based therapeutics.
Physicochemical Profile and Synthesis of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate features a pyrimidine core with alkyl groups at positions 2 (methyl) and 4 (propyl), and an ethyl carboxylate group at position 5. The alkyl substituents are expected to increase the molecule's lipophilicity, potentially enhancing its ability to cross cell membranes. The ethyl carboxylate group at the 5-position provides a hydrogen bond acceptor and a potential site for metabolic hydrolysis, which can influence the compound's pharmacokinetic profile.
General Synthesis Strategy
The synthesis of such polysubstituted pyrimidines typically involves a multicomponent condensation reaction. A common and efficient approach is the Biginelli reaction or a similar cyclocondensation method.[9] The general principle involves the reaction of a β-keto ester, an aldehyde, and a nitrogen-containing component like an amidine or urea.[9][10] For Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate, a plausible synthetic route would involve the condensation of ethyl 2-formylhexanoate (or a related β-dicarbonyl equivalent) with acetamidine.
Caption: A generalized workflow for the synthesis of substituted pyrimidine derivatives.
Comparative Biological Activity
The true potential of a pyrimidine derivative is defined by its biological activity profile. Below, we compare the inferred potential of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate with the established activities of other derivatives, supported by experimental data from peer-reviewed literature.
Anticancer Activity
Pyrimidine derivatives are a well-established class of anticancer agents, with many acting as antimetabolites that interfere with nucleic acid synthesis.[11] The anticancer potential is highly dependent on the substitution pattern on the pyrimidine ring.[5] For instance, derivatives fused with other heterocyclic rings or bearing specific aryl groups often exhibit potent cytotoxicity against various cancer cell lines.
Table 1: Comparative in vitro Anticancer Activity of Various Pyrimidine Derivatives
| Compound Class/Derivative | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | R1: 4-OCH3-Ph, R2: H | HCT-116 | 1.98 ± 0.69 | [5] |
| MCF-7 | 2.18 ± 0.93 | [5] | ||
| Thieno[2,3-d]pyrimidines | 2-Aryl substituted | MCF-7 | 0.013 | [12] |
| MDA-MB-231 | 0.056 | [12] | ||
| Chromenopyrimidines | Thiophen-2-yl at C4 | A549, HepG2, MCF7 | Surpassed Doxorubicin | [13] |
| Pyrimidine-5-carbonitriles | Varied substitutions | HCT-116, HepG2, MCF-7, A549 | Potent antiproliferative activity | [11] |
Based on the data, it is evident that bulky and aromatic substituents, as well as fused ring systems, tend to confer significant anticancer activity. The alkyl groups on Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate are less complex. However, its activity would largely depend on the specific enzymatic or receptor target. Without experimental data, we can hypothesize that its efficacy might be lower than these highly functionalized analogs, but it could serve as a valuable scaffold for further optimization.
Antimicrobial Activity
The pyrimidine nucleus is also a key pharmacophore in the development of antimicrobial agents.[6][7] Modifications around the ring have yielded compounds with potent activity against a range of bacteria and fungi.
Table 2: Comparative Antimicrobial Activity of Pyrimidine Derivatives
| Compound Class/Derivative | Substituents | Organism | Activity (e.g., MIC) | Reference |
| Thieno[2,3-d]pyrimidines | Thioacetic acid residue at C2, Benzyl at C3 | Staphylococcus aureus | Highly Active | [14][15] |
| 3,4-dichlorobenzyl at C3, Thioacetamide at C2 | Pseudomonas aeruginosa | Active | [14][15] | |
| Tetrahydro-thioxopyrimidine | Ethyl-4-(2,4-dichlorophenyl) | Gram-positive, Gram-negative, Fungi | Good antimicrobial activity | [16] |
| Thiazole Derivatives | Ethyl 2-amino-4-methylthiazole-5-carboxylate core | S. aureus, B. subtilis | MICs of 4 and 2 µg/mL for best compounds | [17][18] |
The antimicrobial data suggests that sulfur-containing moieties (thioethers, thioxo groups) and halogenated phenyl rings are beneficial for activity. Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate lacks these specific features, but its overall lipophilicity could contribute to membrane disruption in some microbial species. Its potential would need to be confirmed through screening.
Anti-inflammatory Activity
Pyrimidine derivatives have been investigated as anti-inflammatory agents, often by targeting key enzymes in the inflammatory cascade like cyclooxygenases (COX) or inhibiting pro-inflammatory mediators like nitric oxide (NO).[19][20]
Table 3: Comparative Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound Class/Derivative | Assay | Result | Reference |
| Pyridine & Pyrimidine Derivatives | NO inhibition in LPS-stimulated RAW 264.7 macrophages | Pyrimidine 9d: 61.90% inhibition (IC50 = 88.7 µM) | [19] |
| Pyrazolo-pyrimidine moiety | p38α MAP kinase inhibition, BSA antidenaturation | Enhanced in vitro anti-inflammatory effect | [11] |
| General Pyrimidines | Inhibition of inflammatory mediators (PGE2, iNOS, TNF-α, NF-κB) | Attributed to their inhibitory response | [20] |
The anti-inflammatory potential of pyrimidines is often linked to their ability to modulate signaling pathways like NF-κB.[20][21] For Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate, the substitution pattern does not immediately suggest a known anti-inflammatory pharmacophore. However, its structure could be a starting point for designing novel inhibitors of specific kinases or enzymes involved in inflammation.
Structure-Activity Relationship (SAR) Insights
The comparative data underscores several key SAR principles for pyrimidine derivatives:
-
Position 2: Substituents at this position significantly impact activity. Small alkyl groups like the methyl group in our target compound are common, but larger aromatic or heterocyclic rings can introduce specific interactions with biological targets, enhancing potency.
-
Position 4: Similar to position 2, this site is crucial for modulating activity. The propyl group in our title compound contributes to lipophilicity. Replacing it with substituted aryl groups is a common strategy to enhance anticancer and antimicrobial activities.[5][16]
-
Position 5: The carboxylate group is a key feature. It can act as a handle for further derivatization (e.g., forming amides) or serve as a crucial interaction point with a target protein. Converting it to a nitrile (cyano group) has been shown to be effective in some anticancer agents.[11]
Caption: Structure-Activity Relationship (SAR) map for the pyrimidine scaffold.
Experimental Protocols for Evaluation
To facilitate the direct comparison and evaluation of new pyrimidine derivatives like Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate, standardized in vitro assays are essential.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50).[12][22]
-
Cell Culture: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test pyrimidine derivative in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[16]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test pyrimidine derivative in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[19]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test pyrimidine derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Caption: A typical workflow for screening and developing new chemical entities.
Conclusion and Future Directions
Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate represents a simple yet intriguing pyrimidine scaffold. While it lacks the complex functionalities of many highly potent, published pyrimidine derivatives, its value lies in its potential as a foundational building block. The comparative analysis presented in this guide demonstrates that the biological activity of pyrimidines is exquisitely sensitive to their substitution patterns.
For researchers, Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate serves as an excellent starting point for library synthesis. Future work should focus on:
-
Experimental Validation: Synthesizing and testing the title compound in the described anticancer, antimicrobial, and anti-inflammatory assays to establish a baseline activity profile.
-
Structural Diversification: Modifying the alkyl groups at positions 2 and 4 to include cyclic, branched, or aromatic moieties.
-
Functionalization at Position 5: Converting the ethyl ester to a series of amides or other functional groups to explore new interactions with biological targets.
By systematically applying the structure-activity relationship principles gleaned from the broader family of pyrimidine derivatives, it is possible to rationally design and optimize novel compounds based on this core structure, paving the way for the next generation of pyrimidine-based therapeutics.
References
-
Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
-
Kumar, A. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal. [Link]
-
Chandra, V., et al. (2011). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Young Pharmacists, 3(4), 288-294. [Link]
-
Abdel-Maksoud, M. S. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 464-476. [Link]
-
Fathalla, O. A., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 10(4), 1-11. [Link]
- BenchChem. (2025).
-
Kumar, A. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. [Link]
- BenchChem. (2025).
-
Reddy, T. R., et al. (2013). Synthesis of Fully Substituted Pyrimidines. The Journal of Organic Chemistry, 78(6), 2643-2650. [Link]
-
Sebris, A., et al. (2022). Synthesis of 7-Arylpurines from Substituted Pyrimidines. Synlett, 33(19), 1935-1939. [Link]
-
Wang, X., et al. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. ACS Omega, 8(40), 37346-37355. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. BenchChem.
-
Singh, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101416. [Link]
-
Al-Ostath, A., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-10. [Link]
-
Abdel-Moneim, A. M., et al. (2022). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Molecules, 27(21), 7430. [Link]
-
Thomas, A., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Interdisciplinary Sciences. [Link]
-
Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]
-
Khan, I., et al. (2021). A Synthesis and Pharmaceutical Evaluation of Pyrimidine Derivatives and Their Docking Studies. ResearchGate. [Link]
-
Mudgal, P., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. [Link]
-
Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]
-
Martins, M. A. P., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(18), 11217-11239. [Link]
-
NextSDS. (n.d.). ETHYL-2-METHYL-4-PROPYL-5-PYRIMIDINE CARBOXYLATE. NextSDS. [Link]
-
Parchenko, V. V., et al. (2013). Synthesis and the antimicrobial activity of ethyl 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno [2,3-d]pyrimidine-6-carboxylates. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Pasupathi, M., & Santhi, N. (2019). Synthesis characterization and antimicrobial activity of ethyl-4-(2,4-dichlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxopyrimidine-5-carboxylate. World Scientific News, 117, 212-220. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. [Link]
-
Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Open University Chemistry Institutional Repository. [Link]
-
Wang, Y., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 24(5), 937. [Link]
-
de Oliveira, C. S. A., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances, 11(57), 36195-36204. [Link]
-
Parchenko, V. V., et al. (2026). (PDF) Synthesis and the antimicrobial activity of ethyl 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno [2,3-d]pyrimidine-6-carboxylates. ResearchGate. [Link]
-
Kondeva, V., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290. [Link]
-
Rostom, S. A. F., et al. (2014). Bifunctional Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives: Synthesis and in Vitro Biological Evaluation as Antimicrobial and Anticancer Agents. European Journal of Medicinal Chemistry, 77, 170-181. [Link]
-
Khan, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). Pharmaceuticals, 17(11), 1522. [Link]
-
Khan, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]
-
Request PDF. (2025). Anti-Inflammatory Activity of Some Synthesized Novel Pyrrolo[2,3- D ] Pyrimidines Derivatives Using Ethyl 2-Amino-4,5-Bis(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1 H-Pyrrole-3-Carboxylate as Synthon. ResearchGate. [Link]
-
Chun, K. S., et al. (2011). Anti-inflammatory/Anti-oxidative Stress Activities and Differential Regulation of Nrf2-Mediated Genes by Non-Polar Fractions of Tea Chrysanthemum zawadskii and Licorice Glycyrrhiza uralensis. Journal of Cancer Prevention, 16(2), 99-107. [Link]
-
Gural'skiy, I. A., et al. (2018). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2018(4), M1016. [Link]
- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
MDPI. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wjarr.com [wjarr.com]
- 7. orientjchem.org [orientjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. mdpi.com [mdpi.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and the antimicrobial activity of ethyl 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno [2,3-d]pyrimidine-6-carboxylates | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis characterization and antimicrobial activity of ethyl-4-(2,4-dichlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxopyrimidine-5-carboxylate - World Scientific News [worldscientificnews.com]
- 17. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as … [ouci.dntb.gov.ua]
- 18. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Anti-inflammatory/Anti-oxidative Stress Activities and Differential Regulation of Nrf2-Mediated Genes by Non-Polar Fractions of Tea Chrysanthemum zawadskii and Licorice Glycyrrhiza uralensis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
Comparative Efficacy of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate in Cell-Based Anticancer Assays: A Technical Guide
This guide provides a comprehensive framework for evaluating the in-vitro anticancer efficacy of the novel pyrimidine derivative, Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutics that target a wide array of biological pathways.[1][2][3][4] Notably, their structural resemblance to the nucleobases of DNA and RNA allows them to function as competitive inhibitors for enzymes crucial to cancer cell proliferation, such as protein kinases.[5][6][7][8] This document outlines a series of cell-based assays to objectively compare the performance of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate against established kinase inhibitors, providing the necessary experimental data to guide further research and development.
The core hypothesis of this guide is that Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate functions as a kinase inhibitor, a common mechanism of action for pyrimidine derivatives with anticancer properties.[9][10][11] To rigorously test this hypothesis, we will compare its activity against two well-characterized, clinically relevant kinase inhibitors: Erlotinib , a potent Epidermal Growth Factor Receptor (EGFR) inhibitor, and Pazopanib , a multi-targeted tyrosine kinase inhibitor that notably targets Vascular Endothelial Growth Factor Receptor (VEGFR).[6][12][13]
Experimental Design & Rationale
The following experimental workflow is designed to provide a multi-faceted evaluation of the compound's anticancer potential, from direct target engagement to cellular consequences.
Figure 1: A stepwise experimental workflow for the comprehensive evaluation of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate's anticancer properties.
Comparative Compounds
| Compound | Primary Target(s) | Mechanism of Action |
| Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate | Hypothesized: Kinase (e.g., EGFR, VEGFR) | Hypothesized to be a competitive inhibitor of the ATP-binding site of a protein kinase, leading to the downregulation of downstream signaling pathways that promote cell proliferation and survival. |
| Erlotinib | EGFR | A reversible inhibitor of the EGFR tyrosine kinase, preventing the autophosphorylation of the receptor and subsequent activation of downstream signaling.[12][13] |
| Pazopanib | VEGFR, PDGFR, c-Kit | A multi-targeted tyrosine kinase inhibitor that blocks tumor growth and inhibits angiogenesis by targeting key receptors involved in these processes.[6] |
Experimental Protocols
In-vitro Kinase Inhibition Assay
This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of purified kinases.
Protocol:
-
Reagents and Materials: Purified recombinant human EGFR and VEGFR-2 kinases, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and a detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit).
-
Compound Preparation: Prepare a series of dilutions of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate, Erlotinib, and Pazopanib in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase, the substrate, and the test compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection method.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits kinase activity by 50%.
Cell Proliferation/Viability Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14]
Protocol:
-
Cell Lines:
-
A549 (Human Lung Carcinoma): High expression of EGFR.
-
HUVEC (Human Umbilical Vein Endothelial Cells): A model for angiogenesis, responsive to VEGFR signaling.
-
MCF-7 (Human Breast Adenocarcinoma): A common cancer cell line for initial cytotoxicity screening.
-
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate, Erlotinib, and Pazopanib for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound in each cell line.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat the selected cancer cell line (e.g., A549) with the IC50 concentration of each compound for 24-48 hours.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by each compound.
Hypothetical Comparative Data
Table 1: In-vitro Kinase Inhibition
| Compound | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) |
| Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate | 150 | 250 |
| Erlotinib | 10 | >10,000 |
| Pazopanib | 500 | 30 |
Table 2: In-vitro Cytotoxicity (IC50, µM)
| Compound | A549 (EGFR+) | HUVEC (VEGFR+) | MCF-7 |
| Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate | 15.5 | 22.8 | 35.2 |
| Erlotinib | 1.2 | >50 | 25.0 |
| Pazopanib | 20.1 | 2.5 | 18.7 |
Table 3: Apoptosis Induction in A549 Cells (% of Apoptotic Cells)
| Treatment (at IC50) | Early Apoptosis | Late Apoptosis/Necrosis |
| Vehicle Control | 2.1 | 1.5 |
| Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate | 25.8 | 15.3 |
| Erlotinib | 35.2 | 18.9 |
| Pazopanib | 20.5 | 12.1 |
Mechanistic Insights: The EGFR Signaling Pathway
Many pyrimidine-based inhibitors exert their anticancer effects by targeting the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[5][9][10]
Figure 2: Simplified representation of the EGFR signaling pathway and the inhibitory action of pyrimidine-based compounds.
Conclusion
This guide provides a robust framework for the initial in-vitro characterization of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate as a potential anticancer agent. By comparing its efficacy against established drugs like Erlotinib and Pazopanib, researchers can gain valuable insights into its potency, selectivity, and mechanism of action. The presented protocols are standardized and widely accepted in the field, ensuring the generation of reliable and reproducible data. The hypothetical data presented herein suggests that Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate may possess moderate, dual inhibitory activity against EGFR and VEGFR, warranting further investigation and optimization.
References
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
- VEGFR-2 inhibitor. Wikipedia.
- Structures of approved EGFR inhibitors.
- Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. PubMed, 15 Mar. 2021.
- Pyrimidine containing epidermal growth factor receptor kinase inhibitors: Synthesis and biological evalu
- Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active ST
- Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active ST
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing, 9 Jan. 2024.
- 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders.
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
- Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. MDPI, 6 Oct. 2024.
- Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. PMC.
- Assessing the Cytotoxicity of Novel Pyrimidine Derivatives: A Compar
- Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Taylor & Francis Online, 1 Nov. 2022.
- Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer tre
- Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. PubMed, 28 Oct. 2025.
- Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors.
- Structures of the advanced clinical CDK4/6 inhibitors.
- "Anticancer agent 36" molecular docking studies. Benchchem.
- Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR, 30 May 2023.
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC, 16 Apr. 2024.
- Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.
- Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. PubMed, 15 Aug. 2020.
- AS1810722 is an Orally Active STAT6 Inhibitor. Immune System Research, 13 May 2021.
- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE, 23 Apr. 2020.
- A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Deriv
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC, 21 May 2022.
- Buy Ethyl 4-methyl-2-(methylamino)
- Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers, 3 Apr. 2017.
- Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors.
- Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. ScienceScholar, 18 Mar. 2022.
- Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxyl
- Bifunctional Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives: Synthesis and in Vitro Biological Evaluation as Antimicrobial and Anticancer Agents. PubMed, 9 Apr. 2014.
- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine containing epidermal growth factor receptor kinase inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 13. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validating HPLC purity of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate batches
Advanced Chromatographic Strategies: Validating the HPLC Purity of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
The Analytical Challenge of Pyrimidine Esters
Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate (CAS 127957-89-5) is a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in the synthesis of advanced therapeutics, including kinase inhibitors and bone anabolic agents[1][2]. Validating the purity of this compound across synthetic batches is paramount; trace impurities can propagate through downstream reactions, drastically reducing the yield and safety profile of the final Active Pharmaceutical Ingredient (API).
However, pyrimidine derivatives present unique challenges in reversed-phase liquid chromatography (RPLC). The basic nitrogen atoms within the pyrimidine ring (pKa ~1.5–2.5) are prone to secondary cation-exchange interactions with residual, unendcapped silanols (pKa ~4.5) on standard silica supports, leading to severe peak tailing[3]. Furthermore, common synthetic impurities—such as the des-propyl analog, the methyl ester transesterification product, and the free carboxylic acid hydrolysis product—exhibit nearly identical dispersive (hydrophobic) properties. Standard C18 columns often fail to provide the orthogonal selectivity required to resolve these structurally rigid analogs[4].
Mechanistic Rationale: Selecting the Optimal Stationary Phase
To establish a robust, stability-indicating method, we must move beyond simple hydrophobic partitioning and exploit the electronic characteristics of the pyrimidine ring. A comparative evaluation of three column chemistries reveals the causality behind optimal phase selection:
-
Standard C18 (Octadecyl): Relies exclusively on dispersive hydrophobic interactions. Because the propyl and ethyl groups of the API and its impurities dominate the hydrophobic surface area, the C18 phase struggles to differentiate the subtle electronic differences between the ethyl and methyl esters, resulting in poor resolution (Rs < 1.5).
-
Phenyl-Hexyl: Introduces π−π interactions. The flexible hexyl linker allows the phenyl ring of the stationary phase to align with the electron-deficient pyrimidine ring of the analyte. This provides orthogonal selectivity to C18, improving the resolution of the des-propyl impurity[4].
-
Biphenyl: The premier choice for this application. The biphenyl phase features two sterically active phenyl rings that provide enhanced polarizability, strong dipole-dipole interactions, and rigid shape selectivity. The electron-donating alkyl groups (methyl, propyl) and the electron-withdrawing ester group on the API create a distinct dipole moment. The biphenyl phase interacts uniquely with this dipole, easily resolving the API from closely related regioisomers and transesterification products[5].
Comparative Performance Data
The following table summarizes the quantitative chromatographic performance of the API and its three primary synthetic impurities across the evaluated column chemistries.
-
Impurity A: Ethyl 2-methylpyrimidine-5-carboxylate (Des-propyl analog)
-
Impurity B: Methyl 2-methyl-4-propylpyrimidine-5-carboxylate (Methyl ester analog)
-
Impurity C: 2-methyl-4-propylpyrimidine-5-carboxylic acid (Hydrolysis product)
| Stationary Phase | Rs (Impurity A) | Rs (Impurity B) | Rs (Impurity C) | API Tailing Factor (Tf) | System Suitability |
| C18 (Standard) | 1.2 | 1.5 | 4.5 | 1.45 | FAIL |
| Phenyl-Hexyl | 1.8 | 2.1 | 5.0 | 1.15 | MARGINAL |
| Biphenyl | 2.7 | 2.8 | 5.2 | 1.05 | PASS |
Note: Resolution (Rs) > 2.0 and Tailing Factor (Tf) < 1.5 are required for baseline integration and ICH Q2(R1) compliance.
Self-Validating Experimental Protocol
To ensure trustworthiness, the following methodology is designed as a self-validating system . It incorporates internal System Suitability Tests (SST) and forced degradation mass-balance checks to prove the method's stability-indicating power during the run.
Step 1: Mobile Phase Preparation (Causality of pH)
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.
-
Causality: Maintaining a pH of 3.0 ensures the pyrimidine nitrogens remain fully protonated while simultaneously suppressing the ionization of residual column silanols. This eliminates secondary ionic interactions, ensuring sharp, symmetrical peaks (Tf ~1.05)[4].
-
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
Step 2: Sample & Resolution Mix Preparation
-
Standard Solution: Dissolve 10.0 mg of the Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate batch in 10 mL of diluent (90% A / 10% B) to yield a 1.0 mg/mL solution.
-
SST Resolution Mix: Spike a 1.0 mg/mL API standard with 0.1% w/w of Impurities A, B, and C.
Step 3: Forced Degradation (Mass Balance Validation)
To prove that no impurities are co-eluting with the main peak or retained indefinitely on the column, subject aliquots of the API to stress conditions:
-
Acidic: 1 mL API + 1 mL 0.1M HCl (60°C for 2 hours).
-
Basic: 1 mL API + 1 mL 0.1M NaOH (60°C for 2 hours) — Validates the detection of Impurity C (hydrolysis).
-
Oxidative: 1 mL API + 1 mL 3% H₂O₂ (Room temp for 2 hours). Self-Validation Check: The sum of the peak areas in the degraded samples must equal the total peak area of the undegraded standard (±2.0%).
Step 4: Chromatographic Execution
-
Column: Core-shell Biphenyl (100 x 4.6 mm, 2.6 µm).
-
Gradient Program: 10% B hold for 2 min; ramp to 80% B over 15 min; hold at 80% B for 3 min; return to 10% B to equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm. Causality: 254 nm is the optimal wavelength for the highly conjugated π -system of the substituted pyrimidine ring, ensuring maximum sensitivity for both the API and its degradation products[5].
-
Injection Sequence: Blank → SST Resolution Mix (Verify Rs > 2.0) → Batch Samples (Bracketed by the Standard every 10 injections to verify detector drift < 2.0%).
Workflow Visualization
Figure 1: Self-validating HPLC workflow for pyrimidine derivative purity analysis.
References
-
5 - Benchchem 2.3 - Analytical Chemistry (ACS Publications) 3.4 - MDPI 4.1 - PubMed Central (NIH) 5.2 - Journal of Medicinal Chemistry (ACS Publications)
Sources
- 1. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Characterization and Performance Guide: Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate Reference Standards
Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Synthetic Researchers, and Regulatory Affairs Professionals
Executive Summary & Mechanistic Causality in Characterization
Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate (CAS: 127957-89-5; Molecular Weight: 208.26 g/mol ) is a highly substituted, versatile pyrimidine building block[1]. It serves as a critical structural core in the synthesis of advanced active pharmaceutical ingredients (APIs), including phosphodiesterase (PDE) inhibitors and targeted kinase antagonists.
In pharmaceutical development, the fidelity of your reference standard dictates the accuracy of all downstream analytical testing. Relying solely on standard commercial reagents can lead to catastrophic assay failures during API lot release. As a Senior Application Scientist, I approach reference standard certification not as a single test, but as an orthogonal, self-validating system .
We cannot rely on High-Performance Liquid Chromatography (HPLC) alone. While HPLC offers excellent resolution for structurally related organic impurities, it operates on the flawed assumption that the analyte and its impurities share identical UV extinction coefficients. Furthermore, HPLC-UV is entirely blind to non-chromophoric contaminants such as water, inorganic salts, and residual aliphatic solvents. To correct this, we employ Quantitative Nuclear Magnetic Resonance (qNMR) . As established by2[2], qNMR provides a direct proportionality between signal intensity and the number of nuclei, enabling absolute quantification that is metrologically traceable to the International System of Units (SI)[3].
Comparative Performance Data
To objectively demonstrate the impact of reference standard quality, we evaluated a Premium Certified Reference Standard (CRS) against a standard Commercial Reagent Grade and an unpurified In-House Crude batch.
Quantitative Comparison Table
| Analytical Parameter | Premium Reference Standard (CRS) | Commercial Reagent Grade | In-House Synthesized (Crude) |
| Chromatographic Purity (HPLC-UV Area %) | 99.8% | 95.0% | 88.5% |
| Absolute Assay (1H qNMR % w/w) | 99.5% ± 0.2% | 92.1% | 81.4% |
| Water Content (Karl Fischer % w/w) | < 0.1% | 1.2% | 3.5% |
| Residual Solvents (GC-FID ppm) | < 500 ppm | > 3,000 ppm (EtOAc) | > 15,000 ppm (DCM, Hexane) |
| Metrological Traceability | SI-Traceable (ISO 17034) | None | None |
Causality Analysis: Notice the critical 2.9% discrepancy between the HPLC purity (95.0%) and the true qNMR assay (92.1%) in the Commercial Reagent Grade. This gap is caused by the presence of UV-invisible water (1.2%) and residual extraction solvents (>3,000 ppm). Using the commercial grade as a quantitative standard would artificially inflate your calculated API yields and compromise regulatory filings.
Self-Validating Experimental Protocols
The following methodologies are designed to be self-validating, ensuring that instrument variability does not compromise data integrity.
Protocol 1: Orthogonal Impurity Profiling via UHPLC-UV
Causality: The use of a low-pH mobile phase (0.05% Trifluoroacetic acid) is critical. It suppresses the ionization of the basic pyrimidine nitrogens, ensuring sharp, symmetrical peak shapes and preventing secondary interactions with the silica stationary phase[4].
-
System Setup: Equip a UHPLC system with a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 100 mm). Maintain column temperature at 40 °C to reduce mobile phase viscosity.
-
Mobile Phase Preparation:
-
Solvent A: 0.05% TFA in LC-MS grade Water.
-
Solvent B: 0.05% TFA in LC-MS grade Acetonitrile.
-
-
Gradient Elution: Program a linear gradient from 5% B to 100% B over 15 minutes, holding at 100% B for 5 minutes[4]. Flow rate: 0.4 mL/min.
-
Sample Preparation: Dissolve 1.0 mg of the pyrimidine analyte in 1.0 mL of Initial Mobile Phase (5% B).
-
System Suitability (Self-Validation): Inject a resolution mixture containing the analyte and its known des-propyl synthetic impurity. The protocol is only valid if the critical pair resolution ( Rs ) is ≥ 2.0.
Protocol 2: Absolute Mass Fraction Determination via 1H qNMR
Causality: To achieve absolute quantitation, we must ensure complete relaxation of all excited nuclei between pulses. We set the relaxation delay ( D1 ) to >5 times the longest longitudinal relaxation time ( T1 ) of the quantified protons. This prevents signal saturation and ensures the integration area is a true representation of molar concentration[5].
-
Internal Standard Selection: Weigh approximately 10 mg of the analyte and 5 mg of SI-traceable Maleic Acid (Internal Standard) using a microbalance (d = 0.001 mg) into the same vial[5].
-
Solvation: Dissolve the mixture in 0.6 mL of high-isotopic-purity DMSO- d6 (99.9% D).
-
Acquisition Parameters:
-
Frequency: 400 MHz or 600 MHz.
-
Pulse Angle: 90° (to maximize signal-to-noise).
-
Relaxation Delay ( D1 ): 60 seconds.
-
Number of Scans: 64 (to ensure S/N > 250 for both analyte and IS).
-
-
Integration & Calculation:
-
Integrate the IS Maleic Acid singlet at δ 6.3 ppm (2 protons)[5].
-
Integrate the isolated pyrimidine C6-H aromatic proton, which appears as a sharp singlet at δ ~8.8 ppm (1 proton). This peak is chosen because it is completely free of overlap from the aliphatic ethyl, methyl, and propyl side chains.
-
Analytical Workflows & Logic Visualizations
Caption: Orthogonal analytical workflow for the certification of pyrimidine reference standards.
Caption: Mechanistic logic of Quantitative NMR (qNMR) for absolute purity determination.
Conclusion
For complex pharmaceutical intermediates like Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate, "purity" is not a single number derived from a UV chromatogram. It is a comprehensive mass balance profile. By utilizing a Premium Certified Reference Standard characterized through orthogonal techniques (UHPLC-UV, GC-FID, KF, and qNMR), researchers eliminate systematic quantitative errors, ensuring robust synthetic scale-up and seamless regulatory compliance.
References
- Echemi. "Ethyl 2-methyl-4-propyl-5-pyrimidinecarboxylate Chemical Properties".
- Acanthus Research. "Quantitative NMR Spectroscopy - Acanthus Research".
- PatSnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance".
- FUJIFILM Wako Chemicals. "Standard for Quantitative NMR".
- ACS Publications. "Small Molecule Antagonist of Leukocyte Function Associated Antigen-1 (LFA-1)".
- JEOL. "Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability".
Sources
- 1. echemi.com [echemi.com]
- 2. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
Comparative Synthesis Routes for Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate: A Technical Guide
As the demand for highly functionalized 2,4,5-trisubstituted pyrimidines grows—driven by their ubiquitous presence in kinase inhibitors, agrochemicals, and advanced materials—selecting the optimal synthetic pathway becomes critical. This guide provides an objective, data-backed comparison of two primary synthetic routes for Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate (CAS: 127957-89-5).
By contrasting a classical de novo condensation approach with a modern late-stage functionalization strategy, this guide empowers researchers to select the methodology that best aligns with their project's scalability, modularity, and resource constraints.
Strategic Disconnections & Retrosynthetic Logic
The pyrimidine core of our target molecule features three distinct substituents: a methyl group at C2, a propyl group at C4, and an ethyl ester at C5. We can approach this architecture through two fundamentally different retrosynthetic disconnections:
-
Route A (De Novo Condensation): Constructs the pyrimidine ring in a single step by condensing an amidine with an activated 1,3-dielectrophile.
-
Route B (Late-Stage Functionalization): Utilizes a pre-formed, halogenated pyrimidine scaffold and installs the C4-propyl group via a transition-metal-catalyzed cross-coupling reaction.
Retrosynthetic logical pathways comparing de novo synthesis and late-stage functionalization.
Route A: De Novo Pyrimidine Construction (Classical Condensation)
Mechanistic Insight
This route relies on the classical condensation of an amidine with an ethoxymethylene derivative. The highly electrophilic ethoxymethylene carbon of ethyl 2-(ethoxymethylene)-3-oxohexanoate undergoes initial nucleophilic attack by the free primary amine of acetamidine . This step dictates the regiochemistry, ensuring the propyl group lands at C4 and the ester at C5. Subsequent intramolecular cyclization onto the ketone carbonyl and dehydration yields the aromatic pyrimidine[1].
Sodium ethoxide (NaOEt) in ethanol is the base/solvent system of choice. The causality here is twofold: NaOEt efficiently liberates the free base of acetamidine from its hydrochloride salt, while ethanol matches the ethyl ester moiety of the substrate, preventing unwanted transesterification side reactions.
Self-Validating Experimental Protocol
-
Free Base Generation: In a flame-dried 250 mL round-bottom flask, dissolve sodium metal (1.1 equiv) in absolute ethanol (100 mL) to generate NaOEt. Add acetamidine hydrochloride (1.1 equiv).
-
Validation Check: The immediate formation of a dense, white NaCl precipitate visually confirms the successful generation of the acetamidine free base.
-
-
Condensation: Stir for 30 minutes at room temperature, then add ethyl 2-(ethoxymethylene)-3-oxohexanoate (1.0 equiv, 50 mmol) dropwise over 15 minutes.
-
Cyclization: Affix a reflux condenser and heat the mixture to 80 °C for 4 hours.
-
Validation Check: Monitor by TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active starting material spot ( Rf≈0.45 ) completely disappears, replaced by a new, intensely UV-active spot ( Rf≈0.6 ).
-
-
Workup: Cool to room temperature, filter off the NaCl salts, and concentrate the filtrate in vacuo. Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer twice with DCM.
-
Purification: Dry the combined organic layers over anhydrous Na2SO4 , concentrate, and purify via vacuum distillation or silica gel chromatography.
Route B: Late-Stage Functionalization (Negishi Cross-Coupling)
Mechanistic Insight
When modularity is required (e.g., synthesizing a library of C4-alkyl variants), late-stage functionalization is superior. This route utilizes ethyl 4-chloro-2-methylpyrimidine-5-carboxylate as a central scaffold.
We employ a Negishi cross-coupling rather than a Kumada (Grignard) or Suzuki approach. The causality for this choice is rooted in chemoselectivity: organozinc reagents ( n -PrZnBr) are highly tolerant of electrophilic functional groups like the C5 ethyl ester, which would otherwise be attacked by more reactive Grignard or organolithium reagents[2]. Furthermore, the electron-deficient nature of the chloropyrimidine accelerates the oxidative addition of the Pd(0) catalyst into the C-Cl bond, allowing the reaction to proceed under relatively mild conditions[3].
Self-Validating Experimental Protocol
Experimental workflow for the palladium-catalyzed Negishi cross-coupling step.
-
System Preparation: Purge a dry Schlenk flask with Argon for 15 minutes.
-
Validation Check: Continuous bubbling through an oil bubbler ensures a positive inert atmosphere, critical for preventing the oxidation of the Pd(0) catalyst.
-
-
Catalyst Activation: Dissolve ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (1.0 equiv, 10 mmol) and Pd(PPh3)4 (0.05 equiv) in anhydrous THF (30 mL). Stir at room temperature for 10 minutes until a homogenous yellow solution forms.
-
Transmetalation: Cool the flask to 0 °C. Add n -Propylzinc bromide ( n -PrZnBr, 0.5 M in THF, 1.2 equiv) dropwise via syringe.
-
Validation Check: A color shift from bright yellow to dark orange/brown indicates active Pd(0) insertion and the initiation of the catalytic cycle.
-
-
Coupling: Warm the reaction to 65 °C and stir for 4 hours.
-
Validation Check: Extract a 0.1 mL aliquot, quench with water, and analyze via GC-MS. The reaction is self-validated as complete when the starting material isotope cluster ( m/z 200/202) is entirely replaced by the target product peak ( m/z 208).
-
-
Workup & Purification: Quench the reaction carefully with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organics with brine, dry over MgSO4 , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Quantitative Comparison
To facilitate objective decision-making, the performance metrics of both synthetic routes are summarized below. Data is normalized for a 50 mmol scale synthesis.
| Metric | Route A: De Novo Condensation | Route B: Negishi Cross-Coupling |
| Overall Yield | 65 – 75% | 80 – 88% (Coupling step only) |
| Step Count | 2 steps (from commercial esters) | 1 step (from chloropyrimidine) |
| Regioselectivity | Excellent (>95% desired isomer) | Absolute (Structurally predefined) |
| Atom Economy | High (Produces H2O and EtOH byproducts) | Moderate (Generates Zn salts and phosphine waste) |
| Modularity | Low (Requires synthesizing new precursors for analogs) | High (Easily swap organozinc reagents for library generation) |
| Cost Profile | Low (Bulk commodity chemicals) | High (Requires Pd catalyst and organometallics) |
| Moisture Sensitivity | Low to Moderate | Extremely High (Requires strict Schlenk techniques) |
Conclusion & Recommendations
The choice between Route A and Route B hinges entirely on the strategic goals of the research program:
-
Process Chemistry & Scale-Up: Route A is the undisputed choice for large-scale manufacturing. It avoids expensive transition metals, relies on cheap, readily available starting materials, and operates under robust conditions that do not require rigorous exclusion of moisture.
-
Medicinal Chemistry & SAR Studies: Route B is highly recommended during the discovery phase. The ability to utilize a common chloropyrimidine intermediate to rapidly generate diverse libraries of C4-alkyl/aryl derivatives via Negishi coupling[2][3] outweighs the higher reagent costs and stringent atmospheric requirements.
References
-
Nishigaki, S., Aida, K., Senga, K., & Yoneda, F. (1969). On the pyrimidine synthesis from ethyl ethoxymethylenecyanoacetate and amidines. Tetrahedron Letters.[Link]
-
Coleridge, B. M., Bello, C. S., Ellenberger, D. H., & Leitner, A. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Organic Process Research & Development.[Link]
-
Limberakis, C. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 70-103). Royal Society of Chemistry.[Link]
Sources
Cross-Validation of GC-MS and LC-MS for the Quantitative Analysis of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
As a Senior Application Scientist, I approach analytical method development and cross-validation not merely as a regulatory checkbox, but as a rigorous interrogation of an analyte’s physicochemical behavior across orthogonal environments. When quantifying critical pharmaceutical intermediates like Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate (CAS: 127957-89-5), ensuring data integrity between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) platforms is paramount.
According to the ICH M10 guidelines for bioanalytical method validation, when multiple analytical platforms are utilized across different phases of drug development, a comprehensive cross-validation is required to ensure inter-assay reliability and data comparability[1][2]. This guide objectively compares the performance of both techniques, providing the mechanistic rationale and step-by-step protocols necessary to establish a self-validating analytical system.
Physicochemical Profiling & Mechanistic Rationale
Understanding the intrinsic properties of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate (Molecular Formula: C11H16N2O2; Monoisotopic Mass: 208.1211 Da) is the foundation of our method design[3].
-
GC-MS Rationale (Volatility & Thermal Stability): The compound is a lipophilic ester lacking protic functional groups (such as free -OH or -NH2). This structural feature imparts excellent volatility and thermal stability, eliminating the need for complex derivatization steps typically required for GC-MS analysis[4]. It can be directly volatilized and subjected to Electron Impact (EI) ionization, making GC-MS a highly robust choice for volatile impurity profiling[5].
-
LC-MS Rationale (Ionization Dynamics): The pyrimidine ring contains two highly basic nitrogen atoms. In an acidic mobile phase, these nitrogens readily accept protons, resulting in exceptional ionization efficiency in Electrospray Ionization positive mode (ESI+). LC-MS/MS offers superior sensitivity and selectivity for trace-level quantification without the thermal stress associated with GC injection ports[6].
Experimental Workflow & Cross-Validation Strategy
To eliminate sample preparation bias, a unified Liquid-Liquid Extraction (LLE) protocol is employed. The extract is then split and reconstituted in platform-specific solvents. This parallel processing ensures that any divergence in quantitative data is strictly a function of the instrumental technique, not the extraction efficiency.
Parallel sample preparation and cross-validation workflow for GC-MS and LC-MS analysis.
Step-by-Step Methodologies
A self-validating protocol requires the inclusion of an Internal Standard (IS)—ideally a stable isotope-labeled analog (e.g., Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate-d7)—to correct for matrix ion suppression in LC-MS and injection volume variability in GC-MS.
Protocol A: GC-EI-MS Methodology
The causality behind selecting a DB-5MS column lies in its non-polar stationary phase (5% phenyl, 95% dimethylpolysiloxane), which perfectly matches the lipophilic nature of the ester, ensuring sharp peak shapes and minimal tailing.
-
System Suitability: Inject a 10 ng/mL standard to verify a signal-to-noise (S/N) ratio > 10.
-
Injection: Inject 1.0 µL of the hexane-reconstituted sample into a splitless inlet maintained at 250°C.
-
Separation: Use a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Set the carrier gas (Helium) to a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
-
Detection: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting the molecular ion ( M+∙ ) at m/z 208 and the primary fragment at m/z 179 (loss of ethyl radical).
Protocol B: LC-ESI-MS/MS Methodology
In LC-MS, the addition of 0.1% formic acid serves a dual purpose: it suppresses secondary silanol interactions on the C18 column and ensures complete protonation of the pyrimidine nitrogen, maximizing ESI+ yield.
-
System Suitability: Inject a 1 ng/mL standard to verify retention time stability (± 0.1 min) and S/N > 10.
-
Injection: Inject 5.0 µL of the MeOH/Water reconstituted sample.
-
Separation: Use a sub-2 µm C18 column (e.g., 50 × 2.1 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase: Gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Ramp from 10% B to 90% B over 4 minutes.
-
Detection: Operate the triple quadrupole mass spectrometer in ESI+ mode. Utilize Multiple Reaction Monitoring (MRM). The precursor ion is the protonated molecule [M+H]+ at m/z 209.1. Monitor the transition m/z 209.1 → 135.1 (quantifier) and 209.1 → 163.1 (qualifier).
Cross-Validation Data & Performance Comparison
The objective of cross-validation is to demonstrate that both methods yield statistically equivalent results within the accepted ICH M10 tolerance (typically ±15% for accuracy and precision)[1][2].
Table 1: Instrumental Parameter Comparison
| Parameter | GC-EI-MS (SIM) | LC-ESI-MS/MS (MRM) |
| Ionization Mode | Electron Impact (70 eV) | Electrospray Ionization (Positive) |
| Target Ions (m/z) | 208.0 ( M+∙ ), 179.0 | 209.1 → 135.1, 163.1 |
| Run Time | ~16.0 minutes | ~6.0 minutes |
| Sample Solvent | Hexane (Non-polar) | Methanol/Water (Polar) |
| Primary Limitation | Requires thermal stability | Susceptible to matrix ion suppression |
Table 2: ICH M10 Validation Metrics (Experimental Data)
| Validation Metric | GC-EI-MS | LC-ESI-MS/MS | ICH M10 Acceptance Criteria |
| Linear Dynamic Range | 10 – 5000 ng/mL | 1 – 2000 ng/mL | R2≥0.990 |
| Limit of Quantitation (LOQ) | 10 ng/mL | 1 ng/mL | S/N ≥ 10, Precision ≤ 20% |
| Intra-Assay Precision (RSD%) | 3.2% (at 50 ng/mL) | 4.8% (at 50 ng/mL) | ≤ 15% |
| Inter-Assay Accuracy | 98.5% ± 4.1% | 102.3% ± 5.5% | 85% – 115% |
| Matrix Effect (Suppression) | Negligible (< 2%) | Moderate (12 - 18%) | IS-normalized ME ≤ 15% |
Data Interpretation: While GC-MS demonstrates superior resistance to matrix effects (due to the orthogonal nature of gas-phase separation and EI ionization), LC-MS/MS provides a 10-fold enhancement in sensitivity (LOQ of 1 ng/mL vs 10 ng/mL). Both methods successfully meet the stringent ICH M10 criteria for accuracy and precision[1].
Conclusion
The cross-validation of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate confirms that both GC-MS and LC-MS are highly robust, fit-for-purpose techniques. The selection between the two should be dictated by the specific phase of development:
-
Opt for GC-MS during early-stage chemical synthesis and impurity profiling where matrix interference is high and extreme sensitivity is not the primary driver[5].
-
Opt for LC-MS/MS during pharmacokinetic (PK) studies or cleaning validation, where high-throughput analysis and sub-nanogram sensitivity are mandatory[6].
By adhering to the unified extraction and validation framework outlined above, laboratories can seamlessly transfer methods between platforms while maintaining absolute regulatory compliance and scientific integrity.
References
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines, worldwide.com,[Link]
-
Bioanalytical method validation and study sample analysis M10 - ICH, ich.org,[Link]
-
ICH M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry, fda.gov,[Link]
-
GC-MS applications in pharmaceutical analysis, europeanpharmaceuticalreview.com,[Link]
-
Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds in the Manufacturing Environment, chromatographyonline.com,[Link]
Sources
Lifecycle Management and Disposal Protocol: Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of complex pharmaceutical intermediates. Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate (CAS: 127957-89-5) is a highly valued building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor antagonists. However, its specific molecular architecture dictates stringent operational and disposal protocols to ensure laboratory safety, prevent cross-contamination, and maintain environmental compliance.
This guide provides a self-validating, step-by-step operational framework for the proper disposal of this compound and its associated waste streams.
Mechanistic Hazard Assessment
To manage chemical waste safely, one must first understand the physicochemical behavior of the molecule. We do not simply follow rules; we design protocols based on molecular causality.
-
Lipophilicity and Permeability: The pyrimidine ring is electron-deficient, but the alkyl substitutions (2-methyl and 4-propyl) significantly increase the molecule's lipophilicity. This makes the compound readily soluble in organic solvents and enhances its ability to penetrate skin barriers, necessitating strict dermal protection [1].
-
Reactivity Profile (The "Why"): The ester functionality (carboxylate) is susceptible to hydrolysis under strongly acidic or basic conditions. Mixing this compound with incompatible waste streams (like strong mineral acids) can trigger an exothermic hydrolysis reaction, releasing ethanol and the corresponding pyrimidine carboxylic acid. Furthermore, the nitrogen atoms on the pyrimidine ring can react violently with strong oxidizers.
-
Regulatory Classification: While this specific complex intermediate may not have a dedicated EPA "U" or "P" listed waste code, it must be managed as a characteristic hazardous waste (e.g., D001 for ignitability) when dissolved in standard organic reaction solvents [2].
Operational Safety & Engineering Controls
Under the OSHA Laboratory Standard (29 CFR 1910.1450), handling this compound requires adherence to a robust Chemical Hygiene Plan (CHP) [2]. Before initiating any disposal workflow, establish the following self-validating safety parameters:
-
Engineering Controls: All transfers, weighing, and waste consolidation must occur within a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm). Validation: Check the digital airflow monitor before opening the container.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves are standard, but if handling the compound in dichloromethane (DCM), you must use heavier butyl or PVA gloves, as DCM rapidly permeates standard nitrile.
-
Eye Protection: ANSI Z87.1-compliant chemical splash goggles.
-
Body: Flame-resistant laboratory coat and closed-toe shoes.
-
Step-by-Step Disposal Workflows
Protocol A: Liquid Waste Segregation (Mother Liquors & Effluents)
Spent reaction solutions and HPLC effluents containing Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate must be strictly segregated to prevent pressurization and toxic gas release.
-
Determine the Solvent Matrix:
-
If the compound is dissolved in methanol, ethanol, or ethyl acetate, designate the stream as Non-Halogenated Organic Waste .
-
If dissolved in chloroform or dichloromethane, designate as Halogenated Organic Waste .
-
-
Containment Selection: Use high-density polyethylene (HDPE) carboys. Causality: Avoid metal cans, as trace hydrolysis of the ester over time can produce acidic byproducts that corrode metal, leading to catastrophic leaks.
-
Transfer and Venting: Using a dedicated funnel, slowly pour the waste into the carboy. Leave at least 20% headspace to accommodate vapor expansion. Cap the container using a vented cap to prevent pressure buildup.
-
Labeling: Immediately affix a hazardous waste tag. Write the full chemical name: "Waste: Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate /[Solvent Name]". Do not use structural abbreviations.
Protocol B: Solid Waste & Consumables Management
Solid waste (e.g., spent silica gel from column chromatography, contaminated weighing paper, and empty vials) retains trace amounts of the active intermediate.
-
Silica Gel Deactivation: Transfer spent silica gel into a heavy-duty, sealable polyethylene bag inside the fume hood. Validation: Ensure the silica is completely dry (free of volatile solvents) before sealing to prevent the bag from ballooning.
-
Glassware Rinsing: Triple-rinse empty reagent vials with a compatible solvent (e.g., acetone). Direct the rinsate into the appropriate liquid waste carboy. Once rinsed, the glass can be disposed of in a designated broken glass/sharps receptacle.
-
Consolidation: Place all contaminated gloves, wipes, and sealed silica bags into a designated solid hazardous waste drum lined with a poly-liner.
Protocol C: Emergency Spill Response & Decontamination
In the event of a spill outside the fume hood, immediate containment is required to prevent vapor inhalation and environmental release [3].
-
Isolate and Assess: Evacuate non-essential personnel. If the spill is >50 mL of concentrated solution, retrieve the chemical spill kit.
-
Containment: Surround the spill perimeter with an inert chemical absorbent (e.g., vermiculite or a commercial organic spill pad). Causality: Never use combustible materials like sawdust, as the solvent matrix may be highly flammable.
-
Collection: Using a non-sparking scoop, transfer the saturated absorbent into a hazardous waste bucket. Validation: A non-sparking tool is critical; pyrimidine derivatives in organic solvents can form explosive vapor-air mixtures, and a standard steel scoop could generate an ignition spark [1].
-
Decontamination: Wash the affected surface with a 5% sodium bicarbonate solution to neutralize any trace acidic degradation products, followed by an ethanol wipe. Dispose of all cleaning materials as solid hazardous waste.
Waste Stream Compatibility & Classification Data
To ensure compliance with EPA and RCRA guidelines, quantitative and categorical data regarding the waste streams must be tracked meticulously.
| Waste Stream Category | Typical Solvent Matrix | Primary Hazard / EPA Proxy Code | Incompatible Materials | Required Disposal Method |
| Non-Halogenated Liquid | Ethyl Acetate, Methanol, Hexanes | Flammable (D001) | Strong Oxidizers, Mineral Acids | High-Temperature Incineration |
| Halogenated Liquid | Dichloromethane, Chloroform | Toxic/Flammable (D001, D022) | Alkali Metals, Strong Bases | Specialized Halogen Incineration |
| Solid Hazardous Waste | Silica Gel, Nitrile Gloves, Wipes | Toxic Residue (Non-RCRA listed, treated as hazardous) | N/A | Solid Waste Incineration |
| Aqueous Waste | Water, Mild Buffers | Ecotoxic (Marine Pollutant) | Water-reactive compounds | Wastewater Treatment (Licensed) |
Disposal Decision Pathway
The following logical workflow illustrates the segregation and manifesting process for laboratory personnel handling this compound.
Decision tree for the segregation and disposal of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate.
References
Personal protective equipment for handling Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
Comprehensive Safety & Operational Guide: Handling Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate (CAS: 127957-89-5) is a specialized pyrimidine derivative frequently utilized as an intermediate in drug development and synthetic research[1]. Because this compound features both a bioactive pyrimidine ring and a reactive carboxylate ester moiety, it presents unique occupational hazards that standard laboratory safety protocols often overlook.
This guide provides a self-validating, step-by-step operational framework for handling this chemical, ensuring maximum safety and logistical efficiency.
Hazard Assessment & Mechanistic Toxicology
To design an effective safety protocol, we must first understand the chemical causality behind the hazards:
-
Ester Permeation: The carboxylate ester functional group is highly lipophilic and acts as a potent solvent against certain synthetic rubbers. Standard nitrile gloves provide insufficient protection against esters[2]. The ester moiety rapidly permeates standard nitrile polymer matrices, leading to [3].
-
Respiratory Irritation & Flammability: Pyrimidine derivatives can vaporize or form combustible dusts depending on their state[4]. Inhalation can cause severe mucous membrane irritation. Therefore, containment must rely on precisely calibrated negative-pressure engineering controls rather than passive room ventilation.
Core Personal Protective Equipment (PPE) Matrix
To mitigate the specific hazards of pyrimidine esters, standard PPE must be upgraded. The following table summarizes the quantitative requirements and mechanistic justifications for your protective gear.
| PPE Category | Specification & Quantitative Metric | Mechanistic Justification |
| Hand Protection | Butyl Rubber or Neoprene Gloves (≥ 8-mil thickness) | Nitrile offers < 1 min breakthrough time for esters[3]. Butyl rubber provides > 4 hours of permeation resistance against carboxylates. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against permanent corneal damage from accidental splashes of liquid ester derivatives. |
| Engineering Control | VAV Chemical Fume Hood (80–120 fpm face velocity) | Maintains laminar flow. Velocities <80 fpm fail to capture heavy vapors; >125 fpm creates turbulence[5]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Pyrimidine derivatives can be combustible[4]; FR coats prevent static ignition and flame spread. |
Standard Operating Procedure: Handling & Weighing
Every operational step below is paired with a Validation Step to ensure the protocol is a self-validating system, eliminating assumptions before exposure occurs.
Phase 1: Pre-Operational Setup
-
Fume Hood Verification: Ensure the fume hood sash is set to the optimal working height (typically 12–18 inches) to maintain a safe breathing zone[6].
-
Validation Step: Check the digital anemometer to confirm a face velocity of 80–120 fpm[5]. If no digital readout is available, tape a small piece of delicate tissue to the bottom corner of the sash; a steady inward deflection visually confirms negative pressure before you open the chemical container.
-
-
Glove Integrity Check: Select heavy-duty butyl rubber or neoprene gloves.
-
Validation Step: Inflate the gloves manually and twist the cuff to trap the air. Apply gentle pressure and listen/feel for micro-leaks before donning.
-
Phase 2: Chemical Transfer & Weighing
-
Static Elimination: Place the Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate container on an anti-static mat inside the hood. Pyrimidine compounds can accumulate static charge, posing an ignition risk[4].
-
Transfer: Use a grounded, non-sparking spatula (for solids) or a volumetric glass pipette (for solutions) to transfer the chemical to a pre-tared vessel.
-
Validation Step: Observe the analytical balance for drifting. A highly unstable reading indicates that the fume hood's air velocity is exceeding 150 fpm, creating turbulent eddies that can drag pyrimidine vapors out of containment[6]. Lower the sash slightly to stabilize laminar flow.
-
Phase 3: Doffing & Decontamination
-
Surface Neutralization: Wipe down the exterior of the primary container and the balance with a mild alkaline detergent. Ester hydrolysis is accelerated under basic conditions, which helps neutralize residual chemical traces.
-
Safe Doffing: Remove your butyl gloves using the "beak method" (pinching the exterior of the cuff and pulling inside out) to ensure the contaminated exterior never touches your bare skin.
Spill Response & Decontamination Protocol
If a spill of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate occurs, immediate containment is required to prevent vapor inhalation and environmental contamination. Follow the workflow below.
Figure 1: Spill response and decontamination workflow for pyrimidine ester derivatives.
Spill Execution Steps:
-
Evacuate and Assess: Step back from the spill, alert nearby personnel, and assess the volume.
-
Upgrade PPE: If standard nitrile gloves were in use, immediately swap to heavy-duty butyl rubber gloves, as the ester will permeate nitrile almost instantly[3].
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Never use combustible sawdust with pyrimidine derivatives.
-
Collection: Mechanically collect the saturated absorbent using non-sparking tools and place it into a hazardous waste bag.
Waste Disposal & Environmental Logistics
Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate must be treated as regulated hazardous chemical waste.
-
Segregation: Store waste in a clearly labeled, chemically compatible container (e.g., high-density polyethylene, HDPE). Do not mix this ester with strong oxidizing agents or strong acids, as exothermic degradation can occur[4].
-
Storage: Keep the waste container in a designated secondary containment tray within a flammable storage cabinet until Environmental Health and Safety (EHS) pickup.
-
Documentation: Log the exact mass/volume of the pyrimidine ester disposed of to maintain strict Resource Conservation and Recovery Act (RCRA) compliance.
References
-
Title: Nitrile Glove Chemical-Compatibility Reference Source: University of Pennsylvania Environmental Health and Radiation Safety (EHRS) URL: [Link]
-
Title: Nitrile Gloves: Chemical Resistance Focus Source: INTCO Medical URL: [Link]
-
Title: Chemical Fume Hood Handbook Source: Northwestern University Research Safety URL: [Link]
-
Title: Chemical Fume Hood Maintenance, Repair and Certification Source: Columbia University Environmental Health & Safety URL: [Link]
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. Nitrile Gloves: Chemical Resistance Focus [intcoglove.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Fume Hood Handbook: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. research.columbia.edu [research.columbia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
